Acetylisoniazid-d4
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-acetyl-2,3,5,6-tetradeuteriopyridine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-6(12)10-11-8(13)7-2-4-9-5-3-7/h2-5H,1H3,(H,10,12)(H,11,13)/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBGNAKQQUWBQV-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1C(=O)NNC(=O)C)[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Acetylisoniazid-d4: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylisoniazid-d4 is the deuterated form of acetylisoniazid, the major metabolite of the first-line anti-tuberculosis drug, isoniazid (B1672263).[1] The incorporation of deuterium (B1214612) isotopes into drug molecules, a process known as deuteration, can subtly alter their pharmacokinetic and metabolic profiles.[1] This makes this compound a valuable tool in pharmacokinetic research, drug metabolism studies, and as an internal standard for quantitative analysis by mass spectrometry-based methods.[1][2] This technical guide provides a comprehensive overview of the chemical properties of this compound, a proposed synthesis protocol, and an illustration of the metabolic pathway of its parent compound, isoniazid.
Chemical Properties of this compound
The chemical and physical properties of this compound are summarized in the table below. It is important to note that variations in reported molecular weights and formulas may exist depending on the specific deuteration pattern of the molecule. The data presented here is a consolidation of available information.
| Property | Value | Source(s) |
| Chemical Name | N'-acetyl-pyridine-4-carbohydrazide-d4 | [3] |
| Synonyms | Acetyl Isoniazid-d4, N-Acetylisoniazid-d4 | [3][4] |
| CAS Number | 1330169-81-7 | [3][4] |
| Molecular Formula | C₈H₅D₄N₃O₂ | [4] |
| Molecular Weight | 183.20 g/mol | [4] |
| Appearance | White to Off-White Solid | [3][4] |
| Melting Point | 170-172 °C | [2] |
| Storage Conditions | 2-8°C Refrigerator, protected from light | [2][4] |
Synthesis of this compound
A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the scientific literature. However, a plausible and efficient synthesis can be proposed based on established chemical reactions, namely the acetylation of isoniazid or its deuterated analogue. Two primary synthetic routes are conceivable:
-
Acetylation of Isoniazid-d4: This involves the initial synthesis of Isoniazid-d4, followed by acetylation.
-
Deuterated Acetylation of Isoniazid: This route utilizes a deuterated acetylating agent to introduce the deuterium label onto the acetyl group of isoniazid.
The second approach is often more direct for introducing deuterium at a specific position. A proposed experimental protocol based on the acetylation of isoniazid with a deuterated reagent is outlined below.
Proposed Experimental Protocol: Synthesis via Deuterated Acetylation
This protocol describes the synthesis of this compound by reacting Isoniazid with acetic anhydride-d6.
Materials and Reagents:
-
Isoniazid
-
Acetic anhydride-d6 (99 atom % D)[5]
-
Anhydrous pyridine (B92270)
-
Diethyl ether
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Isoniazid in a minimal amount of anhydrous pyridine with gentle warming and stirring.
-
Addition of Deuterated Reagent: Cool the solution to 0-5°C in an ice bath. Slowly add a stoichiometric equivalent of acetic anhydride-d6 to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, pour the mixture into a beaker of cold diethyl ether to precipitate the product.
-
Isolation and Purification: Collect the crude this compound by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether to remove any unreacted starting materials and byproducts.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Metabolic Pathway of Isoniazid
This compound is a labeled version of a key metabolite in the metabolic pathway of isoniazid. Understanding this pathway is crucial for interpreting data from studies using the deuterated compound. The primary metabolic route for isoniazid is acetylation in the liver, catalyzed by the N-acetyltransferase 2 (NAT2) enzyme.[6][7] This process leads to the formation of acetylisoniazid, which is then further metabolized.[6]
Caption: Metabolic pathway of Isoniazid.
Experimental Workflow for Synthesis
The following diagram illustrates a logical workflow for the proposed synthesis and purification of this compound.
Caption: Proposed workflow for this compound synthesis.
Conclusion
This compound is an indispensable tool for researchers in the field of tuberculosis drug development and pharmacology. While a specific, detailed synthesis protocol is not widely published, this guide provides a robust, proposed methodology based on fundamental organic chemistry principles. The provided data on its chemical properties and the metabolic context of its parent compound, isoniazid, offer a solid foundation for its application in scientific research. The diagrams presented herein serve to visually clarify the metabolic relationships and the logical flow of the proposed synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Acetylisonicotinylhydrazide-d4 [chembk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Buy Acetic anhydride-d 6 99 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 6. Acetylation of Isoniazid Is a Novel Mechanism of Isoniazid Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Variations between individuals and populations in the acetylation of isoniazid and its significance for the treatment of pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of Acetylisoniazid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of Acetylisoniazid-d4, a deuterated isotopologue of Acetylisoniazid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies. The information presented herein has been compiled from various scientific sources and is presented with clarity and detail to support advanced research and application.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound in comparison to its non-deuterated counterpart, Acetylisoniazid.
Table 1: General and Physical Properties
| Property | This compound | Acetylisoniazid |
| Appearance | White to Off-White Solid | White Solid |
| Molecular Formula | C₈H₅D₄N₃O₂ | C₈H₉N₃O₂ |
| Molecular Weight | 183.20 g/mol | 179.18 g/mol [1][2] |
| CAS Number | 1330169-81-7 | 1078-38-2[1][2] |
| Melting Point | 161-163 °C | 158-159 °C[3] |
| Solubility | Slightly soluble in DMSO and Methanol | Soluble in DMSO and Methanol |
| Storage Conditions | -20°C Freezer | Room temperature |
Table 2: Spectroscopic and Chromatographic Data
| Data Type | This compound | Acetylisoniazid |
| Mass Spectrum (LC-MS/MS) | Expected [M+H]⁺ at m/z 184.2 | [M+H]⁺ at m/z 180.1, with a characteristic fragment at m/z 138.1[4][5] |
| ¹H NMR Spectrum | The signals corresponding to the pyridine (B92270) ring protons are expected to be absent or significantly reduced in intensity. | Specific chemical shifts for the pyridine and acetyl protons are observable. |
| FTIR Spectrum | The C-D stretching vibrations are expected to appear at a lower wavenumber (around 2100-2300 cm⁻¹) compared to the C-H stretches in the non-deuterated form. | Characteristic peaks for N-H, C=O, and aromatic C-H stretches are present. |
Metabolic Pathway of Isoniazid
Acetylisoniazid is the primary and pharmacologically inactive metabolite of the frontline anti-tuberculosis drug, Isoniazid. The metabolic conversion is primarily catalyzed by the enzyme N-acetyltransferase 2 (NAT2) in the liver. The rate of this acetylation is subject to genetic polymorphism, leading to "fast" and "slow" acetylator phenotypes in the human population. Understanding this pathway is critical for studies on drug efficacy and toxicity.
Experimental Protocols
This section details the methodologies for key experiments related to the characterization of this compound.
Synthesis of Acetylisoniazid
This protocol describes a general method for the synthesis of Acetylisoniazid, which can be adapted for the synthesis of the deuterated analogue by using deuterated precursors.
Materials:
-
Isoniazid
-
Acetic anhydride (B1165640)
-
Anhydrous reaction vessel
-
Ether
-
Water bath
Procedure:
-
In an anhydrous reaction vessel, dissolve Isoniazid in a minimal amount of a suitable solvent.
-
Add acetic anhydride to the solution. The reaction is typically carried out at a controlled temperature, for example, in a water bath at 60°C for 30 minutes.[6]
-
Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled.
-
The product, Acetylisoniazid, is purified by recrystallization from a solvent system such as ethanol and ether.[6]
-
The purified product is dried and stored at -20°C.[6]
Determination of Melting Point (Capillary Method)
Apparatus:
-
Melting point apparatus
-
Capillary tubes (one end sealed)
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a steady and slow rate (e.g., 1-2 °C per minute) when approaching the expected melting point.
-
Record the temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has melted. This range is the melting point.
Determination of Solubility (Shake-Flask Method)
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, Methanol)
-
Glass vials with screw caps
-
Shaker or agitator
-
Centrifuge
-
Analytical balance
-
HPLC or other suitable analytical instrument
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a glass vial.
-
Seal the vial and place it on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, centrifuge the suspension to separate the undissolved solid from the saturated solution.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological matrix, where it is often used as an internal standard.
Conclusion
This technical guide has provided a detailed summary of the physicochemical characteristics of this compound, including its physical properties, spectroscopic data, and its role in the metabolic pathway of Isoniazid. The experimental protocols provided offer a foundation for the synthesis and characterization of this important isotopically labeled compound. The use of deuterated standards like this compound is indispensable for modern bioanalytical and drug metabolism studies, enabling accurate quantification and a deeper understanding of pharmacokinetic and pharmacodynamic relationships. It is anticipated that the information and methodologies presented herein will be a valuable asset to the scientific community in their research endeavors.
References
Acetylisoniazid-d4: A Labeled Internal Standard for the Bioanalysis of Isoniazid and its Metabolites
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acetylisoniazid-d4, a deuterated analog of Acetylisoniazid, and its critical role as a labeled internal standard in the quantitative analysis of the anti-tuberculosis drug Isoniazid (B1672263) and its primary metabolite, Acetylisoniazid. This document details the metabolic pathway of Isoniazid, presents quantitative data from pharmacokinetic studies, and provides in-depth experimental protocols for bioanalytical methods.
Introduction to Isoniazid Metabolism
Isoniazid (INH), a cornerstone in the treatment of tuberculosis, undergoes extensive metabolism in the body, primarily in the liver and intestines.[1][2] The rate and extent of this metabolism are subject to significant interindividual variability, largely due to genetic polymorphisms in the N-acetyltransferase 2 (NAT2) enzyme.[3][4] This variability can impact drug efficacy and toxicity. Accurate quantification of Isoniazid and its metabolites is therefore crucial for therapeutic drug monitoring and pharmacokinetic studies.
The primary metabolic pathway of Isoniazid involves its acetylation to Acetylisoniazid (AcINH) by the NAT2 enzyme.[1][2] Acetylisoniazid is then hydrolyzed by an amidase to form acetylhydrazine (AcHz) and isonicotinic acid (INA).[2][3] Isoniazid can also be directly hydrolyzed to hydrazine (B178648) (Hz) and isonicotinic acid.[1][3] Acetylhydrazine can be further acetylated by NAT2 to the non-toxic diacetylhydrazine or undergo oxidation by cytochrome P450 enzymes to form reactive metabolites implicated in hepatotoxicity.[4][5]
The Role of this compound in Bioanalysis
This compound is the deuterium-labeled form of Acetylisoniazid.[6] In bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard for accurate and precise quantification. This compound is used as an internal standard in the quantification of Acetylisoniazid, and similarly, Isoniazid-d4 is used for the quantification of Isoniazid.[7][8]
The use of a deuterated internal standard helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and reliability of the analytical method.[7]
Quantitative Data
The following tables summarize key quantitative data from various studies on Isoniazid and Acetylisoniazid pharmacokinetics and bioanalytical methods.
Table 1: Pharmacokinetic Parameters of Isoniazid and Acetylisoniazid
| Parameter | Isoniazid (INH) | Acetylisoniazid (AcINH) | Population | Reference |
| Oral Clearance (CL/F) | 18.2 ± 2.45 L⋅h⁻¹ | - | Healthy Chinese participants and tuberculosis patients | [9] |
| 65 L/h (Fast acetylators) | - | Healthy Asians | [10][11] | |
| 35 L/h (Intermediate acetylators) | - | Healthy Asians | [10][11] | |
| 8 L/h (Slow acetylators) | - | Healthy Asians | [10][11] | |
| Apparent Volume of Distribution (Vd/F) | 56.8 ± 5.53 L | 25.7 ± 1.30 L | Healthy Chinese participants and tuberculosis patients | [9] |
| Absorption Rate Constant (Ka) | 3.94 ± 0.44 h⁻¹ | - | Healthy Chinese participants and tuberculosis patients | [9] |
| Fraction of INH converted to AcINH (FM) | 0.81 ± 0.076 | - | Healthy Chinese participants and tuberculosis patients | [9] |
Table 2: Bioanalytical Method Parameters for Isoniazid and Acetylisoniazid Quantification
| Parameter | Isoniazid (INH) | Acetylisoniazid (AcINH) | Matrix | Method | Reference |
| Calibration Range | 0.234–30.0 µg/mL | 0.234–30.0 µg/mL | Human Urine | LC-MS/MS | [7] |
| 0.12–15.89 mg⋅L⁻¹ | 0.13–17.08 mg⋅L⁻¹ | Plasma | HPLC | [12] | |
| Lower Limit of Quantification (LLOQ) | 0.234 µg/mL | 0.234 µg/mL | Human Urine | LC-MS/MS | [7] |
| 30 ng/mL | - | Urine | Micellar Liquid Chromatography | [13] | |
| Limit of Detection (LOD) | 10 ng/mL | - | Urine | Micellar Liquid Chromatography | [13] |
| Intra-day Precision (%RSD) | <16.0% | - | Urine | Micellar Liquid Chromatography | [13] |
| Inter-day Precision (%RSD) | <16.0% | - | Urine | Micellar Liquid Chromatography | [13] |
| Accuracy (%RE) | -0.9 to +8.5% | - | Urine | Micellar Liquid Chromatography | [13] |
Experimental Protocols
This section provides detailed methodologies for the quantification of Isoniazid and Acetylisoniazid in biological matrices using this compound as an internal standard.
LC-MS/MS Method for Quantification in Human Urine[7][14]
-
Sample Preparation (Solid Phase Extraction):
-
Urine samples are prepared using solid-phase extraction.
-
Isoniazid-d4 and this compound are added as internal standards.
-
-
Chromatography:
-
HPLC System: Agilent 1260 series or equivalent.
-
Analytical Column: Reversed-phase Atlantis T3, 3 µm, 2.1 mm × 100 mm.
-
Column Temperature: 30 °C.
-
Mobile Phase: Isocratic elution with 5 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (98:2, v/v).
-
Flow Rate: 0.250 mL/min.
-
Injection Volume: 1 μL.
-
Autosampler Temperature: ~8 °C.
-
-
Mass Spectrometry:
-
Mass Spectrometer: AB Sciex™ API 5500 triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple reaction monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Isoniazid, Acetylisoniazid, Isoniazid-d4, and this compound are monitored.
-
LC-MS/MS Method for Quantification in Human Plasma[15][16]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 100 µL of acetonitrile containing an internal standard (e.g., phenacetin).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 9000× g and 4 °C for 10 minutes.
-
Take 50 µL of the supernatant and dilute with 150 µL of water containing 0.1% formic acid.
-
Inject 2 µL of the final solution into the LC-MS/MS system.
-
-
Chromatography:
-
Column: Reversed-phase C18 column.
-
Elution: Gradient elution.
-
-
Mass Spectrometry:
-
Detection Mode: Multiple reaction monitoring (MRM).
-
Visualizations
The following diagrams illustrate the metabolic pathway of Isoniazid and a typical experimental workflow for its quantification.
References
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB Summary: Isoniazid Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Association of Isoniazid-metabolizing Enzyme Genotypes and Isoniazid-induced Hepatotoxicity in Tuberculosis Patients | In Vivo [iv.iiarjournals.org]
- 5. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Population Pharmacokinetics and Pharmacodynamics of Isoniazid and its Metabolite Acetylisoniazid in Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Frontiers | Population Pharmacokinetics and Pharmacodynamics of Isoniazid and its Metabolite Acetylisoniazid in Chinese Population [frontiersin.org]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Purification of Acetylisoniazid-d4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Acetylisoniazid-d4, a crucial labeled compound for pharmacokinetic and drug metabolism studies. The following sections detail the necessary materials, experimental protocols, and analytical methods for obtaining high-purity this compound for research purposes.
Introduction
This compound is the deuterated form of acetylisoniazid, the primary metabolite of the first-line anti-tuberculosis drug, isoniazid (B1672263).[1] The incorporation of deuterium (B1214612) atoms creates a stable, heavier isotope of the molecule, making it an ideal internal standard for quantitative analysis by mass spectrometry-based techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] Its use allows for precise and accurate measurement of isoniazid and its metabolites in biological matrices, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic pathways of isoniazid.[1][2]
This guide outlines a reproducible methodology for the chemical synthesis of this compound, starting from the commercially available deuterated precursor, Isoniazid-d4. It also provides detailed procedures for the purification and analytical characterization of the final product to ensure its suitability for research applications.
Synthesis of this compound
The synthesis of this compound is achieved through the acetylation of Isoniazid-d4 using a deuterated acetylating agent, typically acetic anhydride-d6. This reaction is a straightforward N-acetylation of the terminal hydrazine (B178648) nitrogen.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| Isoniazid-d4 (Isonicotinic acid hydrazide-d4) | ≥98% purity | Commercially Available | Starting material. |
| Acetic Anhydride-d6 | ≥99 atom % D | Commercially Available | Deuterated acetylating agent. |
| Pyridine (B92270) | Anhydrous | Commercially Available | Solvent and acid scavenger. |
| Diethyl Ether | Anhydrous | Commercially Available | For precipitation of the product. |
| Ethanol | Reagent Grade | Commercially Available | For recrystallization. |
Experimental Protocol: Acetylation of Isoniazid-d4
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Isoniazid-d4 (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add acetic anhydride-d6 (1.1 equivalents) to the stirred solution at room temperature.
-
Heat the reaction mixture to 60°C and maintain this temperature for 30 minutes.[2][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/methanol, 9:1 v/v).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Slowly add the reaction mixture to a beaker containing an excess of cold, anhydrous diethyl ether with vigorous stirring to precipitate the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove residual pyridine and unreacted acetic anhydride-d6.
-
Dry the crude this compound under vacuum.
Purification of this compound
The crude product obtained from the synthesis typically requires purification to remove any unreacted starting materials, by-products, or residual solvents. Recrystallization is a common and effective method for this purpose.
Experimental Protocol: Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of the purified crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified this compound under vacuum to a constant weight.
Analytical Characterization and Quality Control
The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed using appropriate analytical techniques.
Data Presentation
| Parameter | Method | Expected Value/Result |
| Identity | ||
| Molecular Weight | Mass Spectrometry | 183.20 g/mol |
| Molecular Formula | - | C₈H₅D₄N₃O₂ |
| Purity | ||
| Purity Assay | HPLC-UV | ≥98% |
| Melting Point | Melting Point Apparatus | Approx. 161-163 °C (for non-deuterated) |
| Isotopic Enrichment | ||
| Deuterium Content | Mass Spectrometry/NMR | ≥99 atom % D |
| Spectroscopic Data | ||
| ¹H NMR | NMR Spectroscopy | Consistent with deuterated structure |
| ¹³C NMR | NMR Spectroscopy | Consistent with structure |
| Mass Spectrum | LC-MS/MS | [M+H]⁺ at m/z 184.1 |
Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed using a reverse-phase HPLC system with UV detection. A C18 column is typically used with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile).[2]
-
Mass Spectrometry (MS): Confirms the molecular weight of this compound and determines the level of deuterium incorporation. Electrospray ionization (ESI) is a suitable technique.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. In the ¹H NMR spectrum, the signal corresponding to the acetyl methyl protons should be absent or significantly reduced, confirming successful deuteration.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of high-purity this compound for research applications. By following the outlined experimental protocols and analytical methods, researchers can confidently prepare this essential internal standard for use in pharmacokinetic and drug metabolism studies of isoniazid. Adherence to these procedures will ensure the accuracy and reliability of experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. CN111138354A - Preparation method of isoniazid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Exploratory Studies Using Stable Isotope-Labeled Acetylisoniazid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of stable isotope-labeled acetylisoniazid (B140540) in exploratory metabolic and pharmacokinetic studies. Acetylisoniazid is the primary metabolite of the first-line anti-tuberculosis drug, isoniazid (B1672263). Understanding its metabolic fate is crucial for elucidating the mechanisms of isoniazid-induced hepatotoxicity and for the development of safer therapeutic strategies. The use of stable isotope labeling offers a powerful tool to trace the biotransformation and disposition of acetylisoniazid without the complications of radioactivity.
Introduction to Acetylisoniazid Metabolism
Isoniazid undergoes acetylation in the liver, catalyzed by the polymorphic N-acetyltransferase 2 (NAT2) enzyme, to form acetylisoniazid.[1][2] Acetylisoniazid is then further metabolized through hydrolysis to form acetylhydrazine and isonicotinic acid.[1][3] Acetylhydrazine is a key toxic metabolite implicated in isoniazid-induced liver injury.[4][5] It can be further acetylated to the non-toxic diacetylhydrazine or undergo oxidation by cytochrome P450 enzymes to form reactive intermediates that can bind to liver macromolecules.[1][4] The rate of isoniazid acetylation varies significantly among individuals, leading to "fast" and "slow" acetylator phenotypes, which can influence both therapeutic efficacy and the risk of adverse effects.[6]
Stable isotope-labeled acetylisoniazid, such as deuterium (B1214612) (d3 or d4) or carbon-13 (¹³C) labeled variants, serves as a valuable tracer in metabolic studies.[7][8] These labeled compounds can be distinguished from their endogenous counterparts by mass spectrometry, allowing for precise tracking of their metabolic pathways and quantification in biological matrices.[8][9][10]
Synthesis of Stable Isotope-Labeled Acetylisoniazid
While detailed proprietary synthesis methods are often not fully disclosed in the public domain, a general and plausible approach for the synthesis of stable isotope-labeled acetylisoniazid involves the N-acetylation of isoniazid using a labeled acetylating agent. For example, the synthesis of acetylisoniazid-d3 can be achieved by reacting isoniazid with acetic anhydride-d6.
General Experimental Protocol for Synthesis of Acetylisoniazid-d3:
-
Dissolution: Isoniazid is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acetylating Agent: A stoichiometric amount of acetic anhydride-d6 is added dropwise to the isoniazid solution at room temperature with constant stirring.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is quenched with a mild base, such as a saturated sodium bicarbonate solution, to neutralize any remaining acetic anhydride (B1165640) and acetic acid-d3 byproduct.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure acetylisoniazid-d3.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity, purity, and isotopic enrichment.
Experimental Protocols for In Vivo and In Vitro Studies
The use of stable isotope-labeled acetylisoniazid in exploratory studies typically involves its administration to an animal model or incubation with cellular or subcellular fractions, followed by the analysis of biological samples to identify and quantify its metabolites.
In Vivo Animal Studies
Protocol for a Pharmacokinetic and Metabolism Study in Rats:
-
Animal Model: Male Wistar rats are commonly used for pharmacokinetic studies of isoniazid and its metabolites.[11]
-
Dosing: A solution of stable isotope-labeled acetylisoniazid (e.g., acetylisoniazid-d4) in a suitable vehicle (e.g., saline) is administered to the rats via oral gavage or intravenous injection.
-
Sample Collection: Blood samples are collected at predetermined time points post-dosing via tail vein or cardiac puncture. Urine and feces can also be collected over a specified period using metabolic cages. At the end of the study, tissues such as the liver can be harvested.
-
Sample Preparation: Plasma is separated from blood by centrifugation. Urine samples are centrifuged to remove any particulate matter. Tissue samples are homogenized.
-
Analytical Method: The concentrations of the labeled acetylisoniazid and its metabolites in the biological samples are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9][10][12] This typically involves protein precipitation or solid-phase extraction followed by chromatographic separation and mass spectrometric detection.
In Vitro Metabolism Studies
Protocol for Incubation with Liver Microsomes:
-
Preparation of Microsomes: Liver microsomes are prepared from animal or human liver tissue by differential centrifugation.
-
Incubation Mixture: The incubation mixture typically contains liver microsomes, a NADPH-generating system (as a source of cofactors for cytochrome P450 enzymes), a buffer (e.g., phosphate (B84403) buffer, pH 7.4), and the stable isotope-labeled acetylisoniazid.
-
Incubation: The reaction is initiated by the addition of the labeled substrate and incubated at 37°C for a specific period.
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile (B52724) or methanol.
-
Analysis: The mixture is centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.
Data Presentation
Quantitative data from studies using radiolabeled acetylisoniazid provides valuable insights into its disposition and metabolic fate. The following tables summarize key findings from a study investigating the metabolism of [¹⁴C]acetylisoniazid in rats and rabbits.[7] While not using stable isotopes, this data is illustrative of the quantitative information that can be obtained in such exploratory studies.
Table 1: Cumulative Excretion of ¹⁴C in Urine and Expired Air Following a Single Oral Dose of [¹⁴C]Acetylisoniazid (200 mg/kg) in Rats and Rabbits [7]
| Species | % of Dose in Urine (6h) | % of Dose as ¹⁴CO₂ (6h) |
| Rat | 45.3 ± 3.2 | 10.1 ± 0.8 |
| Rabbit | 30.1 ± 2.5 | 18.2 ± 1.5 |
Table 2: Covalent Binding of ¹⁴C to Hepatic Protein 6 Hours After a Single Dose of [¹⁴C]Acetylisoniazid or [¹⁴C]Acetylhydrazine [7]
| Compound | Dose (mg/kg) | Covalent Binding (nmol equivalents/mg protein) |
| Rat | ||
| [¹⁴C]Acetylisoniazid | 200 (p.o.) | 0.25 ± 0.03 |
| [¹⁴C]Acetylhydrazine | 50 (i.p.) | 0.89 ± 0.11 |
| Rabbit | ||
| [¹⁴C]Acetylisoniazid | 200 (p.o.) | 0.55 ± 0.07 |
| [¹⁴C]Acetylhydrazine | 50 (i.p.) | 0.41 ± 0.05 |
Visualization of Metabolic Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key metabolic pathways and a typical experimental workflow for studies involving stable isotope-labeled acetylisoniazid.
Caption: Metabolic pathway of isoniazid and its metabolites.
References
- 1. Isoniazid metabolism and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics and Pharmacodynamics of Isoniazid and its Metabolite Acetylisoniazid in Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the effects of isoniazid on acetylhydrazine metabolism in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylation of acetylhydrazine, the toxic metabolite of isoniazid, in humans. Inhibition by concomitant administration of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of [14C]acetylisoniazid and [14C]acetylhydrazine by the rat and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic Assessment of Isoniazid and Acetylisoniazid in Carbon Tetrachloride-Induced Liver Injury Model in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS [mdpi.com]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Acetylisoniazid using Acetylisoniazid-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoniazid (B1672263) is a primary drug used in the treatment of tuberculosis. Monitoring its major metabolite, acetylisoniazid (B140540), is crucial for therapeutic drug monitoring and adherence assessment.[1][2][3] This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of acetylisoniazid in biological matrices. The use of a stable isotope-labeled internal standard, Acetylisoniazid-d4, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response.[4][5][6]
Principle
The method utilizes a stable isotope dilution technique where a known amount of this compound is added to the samples at the beginning of the workflow.[4][7] Since this compound is chemically and physically almost identical to acetylisoniazid, it experiences the same processing effects, such as extraction efficiency and matrix effects.[5][7] The mass spectrometer can differentiate between the analyte and the deuterated internal standard based on their mass-to-charge ratios.[4] Quantification is then achieved by calculating the peak area ratio of the analyte to the internal standard, which provides a more accurate and reproducible measurement.
Materials and Reagents
-
Acetylisoniazid (analyte) reference standard
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)[1][8]
-
Ammonium (B1175870) acetate[1]
-
Formic acid (LC-MS grade)[8]
-
Ultrapure water
Experimental Protocols
Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is adapted from a validated method for urine samples.[1]
-
Sample Thawing and Vortexing: Thaw frozen samples at room temperature and vortex for approximately 30 seconds to ensure homogeneity.[1]
-
Internal Standard Spiking: To a 100 µL aliquot of the sample, add a specific volume of the this compound internal standard working solution. For blank samples, add the same volume of a solution without the internal standard.[1]
-
Vortexing and Sonication: Vortex the mixture for 30 seconds and then sonicate on ice for about 5 minutes.[1]
-
SPE Column Conditioning: Condition a polymeric reversed-phase SPE column (e.g., Phenomenex Strata X) with 2 mL of acetonitrile, followed by 2 mL of HPLC grade water, and finally 2 mL of 10 mM ammonium acetate (B1210297) solution.[1]
-
Sample Loading: Load the prepared sample mixture onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge twice with 2 mL of HPLC grade water to remove interferences.[1]
-
Drying: Dry the cartridge under maximum flow for 10 seconds to remove excess water.[1]
-
Elution: Elute the analytes in a two-step process: first with 100 µL of acetonitrile, followed by 750 µL of a solution of 5 mM ammonium acetate and acetonitrile (98:2, v/v).[1]
-
Final Preparation: Vortex the eluant briefly and transfer an aliquot to a 96-well plate or autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
The following are representative LC-MS/MS conditions. Optimization may be required for different instrumentation.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| LC System | Agilent 1260 series or equivalent[1] |
| Column | Reversed-phase Atlantis T3, 3 µm, 2.1 mm × 100 mm[1] |
| Column Temperature | 30 °C[1] |
| Mobile Phase | Isocratic elution with 5 mM ammonium acetate and acetonitrile (98:2, v/v)[1] |
| Flow Rate | 0.250 mL/min[1] |
| Injection Volume | 2 µL[8] |
| Run Time | 5 minutes[1] |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Mass Spectrometer | AB Sciex™ API 5500 triple quadrupole or equivalent[1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][8] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][8] |
| Curtain Gas | 30 psi[8] |
| Collision Gas | Set according to instrument optimization |
| IonSpray Voltage | 4800 V[8] |
| Temperature | 550 °C[2] |
| Nebulizer Gas (Gas 1) | 40 psi[8] |
| Turbo Gas (Gas 2) | 40 psi[8] |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Acetylisoniazid | Optimized Value | Optimized Value |
| This compound | Optimized Value | Optimized Value |
Note: The specific m/z values for precursor and product ions need to be optimized for the specific instrument used.
Data Presentation
The quantitative performance of the method should be evaluated according to regulatory guidelines such as those from the FDA and EMA.[1][9][10]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) | Weighting Factor |
| Acetylisoniazid | 0.234 – 30.0[1] | > 0.99 | 1/x² |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Nominal Conc. (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.234[1] | < 20% | 80-120% | < 20% | 80-120% |
| Low (LQC) | 0.586[1] | < 15% | 85-115% | < 15% | 85-115% |
| Medium (MQC) | 12.0[1] | < 15% | 85-115% | < 15% | 85-115% |
| High (HQC) | 24.0[1] | < 15% | 85-115% | < 15% | 85-115% |
Data presented are typical acceptance criteria based on FDA and EMA guidelines.[1][9]
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Principle of stable isotope-labeled internal standard.
References
- 1. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. texilajournal.com [texilajournal.com]
- 6. m.youtube.com [m.youtube.com]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. mdpi.com [mdpi.com]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 10. Development and Application of a LC-MS/MS Method for Simultaneous Quantification of Four First-Line Antituberculosis Drugs in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Acetylisoniazid in Urine using a Validated LC-MS/MS Method with Acetylisoniazid-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoniazid (B1672263) (INH) is a primary and effective first-line drug for the treatment of tuberculosis.[1][2] The primary route of metabolism for INH is through acetylation in the liver by the N-acetyltransferase 2 (NAT2) enzyme, which converts it to its main, non-toxic metabolite, acetylisoniazid (B140540) (AcINH).[1][3][2][4][5][6] This metabolite is predominantly excreted in the urine, making its quantification a reliable and non-invasive method for monitoring patient adherence to INH therapy.[1][3][2] This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of AcINH in human urine, employing Acetylisoniazid-d4 as a stable isotope-labeled internal standard to ensure precision.[1][3][2]
Experimental Protocols
1. Materials and Reagents
-
Analytes and Internal Standards:
-
Solvents and Chemicals:
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) bicarbonate
-
Ammonium acetate (B1210297)
-
-
Solid Phase Extraction (SPE) Cartridges:
-
Strata X 33 µm Polymeric Reversed Phase, 200 mg/3 mL[1]
-
2. Sample Preparation: Solid Phase Extraction (SPE)
-
Thaw patient urine samples, calibration standards (STDs), and quality control (QC) samples at room temperature.
-
Vortex each sample for approximately 30 seconds.
-
Transfer 100 µL of each sample into a 1.5 mL microcentrifuge tube.[1]
-
Add 500 µL of the internal standard solution (ISS), which consists of 50 mM ammonium bicarbonate containing 0.050 µg/mL of INH-d4 and AcINH-d4, to each tube. For the double blank sample, add 500 µL of ISS-free 50 mM ammonium bicarbonate solution.[1]
-
Vortex the samples for approximately 30 seconds.
-
Sonicate the samples on ice for about 5 minutes.[1]
-
Condition the SPE cartridges.
-
Load the entire sample mixture onto the conditioned SPE cartridges.
-
Wash the cartridges to remove interfering substances.
-
Elute the analytes (INH and AcINH) and internal standards from the cartridges.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A system capable of delivering an isocratic mobile phase.
-
Mobile Phase: An isocratic mobile phase of 5 mM ammonium acetate and acetonitrile (98:2, v/v).[1][2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer, such as the AB Sciex™ API 5500, is used for detection.[1][2]
-
Ionization Mode: Positive electrospray ionization (ESI+).[1][2]
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Isoniazid (INH) | Acetylisoniazid (AcINH) |
| Calibration Curve Range | 0.234–30.0 µg/mL[1][3][2] | 0.234–30.0 µg/mL[1][3][2] |
| Lower Limit of Quantification (LLOQ) | 0.234 µg/mL[1] | 0.234 µg/mL[1] |
| Signal-to-Noise Ratio at LLOQ | 7.07[1][3][2] | 6.23[1][3][2] |
| Intra-day Precision (%CV) | Meets FDA and EMA guidelines[1][3][2] | Meets FDA and EMA guidelines[1][3][2] |
| Inter-day Precision (%CV) | Meets FDA and EMA guidelines[1][3][2] | Meets FDA and EMA guidelines[1][3][2] |
| Accuracy (% bias) | Meets FDA and EMA guidelines[1][3][2] | Meets FDA and EMA guidelines[1][3][2] |
Table 2: Quality Control Sample Concentrations
| QC Level | Concentration (µg/mL) |
| QC-LLOQ | 0.234[1] |
| QC-Low | 0.586[1] |
| QC-Medium | 12.0[1] |
| QC-High | 24.0[1] |
| QC-Dilution | 48.0[1] |
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of acetylisoniazid in urine.
Caption: Logical relationship of internal standard use in quantitative analysis.
References
- 1. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetics and Pharmacodynamics of Isoniazid and its Metabolite Acetylisoniazid in Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoniazid metabolism and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid Phase Extraction Protocol for the Quantification of Acetylisoniazid in Human Urine Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note details a robust and validated solid phase extraction (SPE) protocol for the quantification of acetylisoniazid (B140540) (AcINH), the primary metabolite of the anti-tuberculosis drug isoniazid (B1672263) (INH), in human urine. The method employs a deuterated internal standard (AcINH-d4) to ensure high accuracy and precision, making it suitable for clinical and research applications such as therapeutic drug monitoring and adherence studies. The use of SPE produces cleaner extracts, minimizing matrix effects and improving the reliability of subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This protocol is based on a validated bioanalytical method that meets the guidelines of the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1]
Experimental Protocol
Materials and Reagents
-
Reference Standards: Acetylisoniazid (AcINH) and Acetylisoniazid-d4 (AcINH-d4)
-
SPE Cartridges: Strata X 33 µm Polymeric Reversed Phase, 200 mg/3 mL
-
Solvents and Chemicals:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Ammonium (B1175870) bicarbonate
-
Ammonium acetate (B1210297)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Equipment:
-
Vortex mixer
-
Sonicator
-
Microcentrifuge
-
Positive pressure manifold for SPE
-
Analytical balance
-
Volumetric flasks and pipettes
-
Internal Standard (IS) Solution Preparation
-
Prepare a stock solution of AcINH-d4 in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a working Internal Standard Solution (ISS) by diluting the AcINH-d4 stock solution in 50 mM ammonium bicarbonate to a final concentration of 0.050 µg/mL.[1]
Sample Preparation
-
Thaw frozen urine samples, calibration standards, and quality control (QC) samples at room temperature.
-
Vortex each sample for approximately 30 seconds to ensure homogeneity.[1]
-
Transfer 100 µL of each urine sample into a 1.5 mL microcentrifuge tube.[1]
-
Add 500 µL of the Internal Standard Solution (0.050 µg/mL AcINH-d4 in 50 mM ammonium bicarbonate) to each tube.[1]
-
Vortex the mixture for approximately 30 seconds.[1]
-
Sonicate the samples on ice for approximately 5 minutes.[1]
Solid Phase Extraction Procedure
The following steps should be performed using a positive pressure manifold.
-
Conditioning:
-
Loading:
-
Load the entire pre-treated sample mixture (600 µL) onto the conditioned SPE cartridge.[1]
-
-
Washing:
-
Elution:
-
Post-Elution:
Data Presentation
The performance of this SPE protocol was validated, demonstrating its robustness, accuracy, and precision.[1] The quantitative data from the validation study are summarized below.
Table 1: Method Validation Parameters for Acetylisoniazid
| Parameter | Result |
| Linearity Range | 0.234 – 30.0 µg/mL[1] |
| Regression Model | Linear, weighted by 1/x²[1] |
| Lower Limit of Quantification (LLOQ) | 0.234 µg/mL[1] |
| Signal-to-Noise Ratio at LLOQ | > 6[1] |
Table 2: Recovery and Matrix Effect for Acetylisoniazid
| Parameter | Average Result (%) |
| Extraction Recovery | 99.8%[1] |
| Process Efficiency | 97.2%[1] |
| Matrix Effect (Precision of Slopes) | 2.8%[1] |
Table 3: Accuracy and Precision of Quality Control Samples
| QC Level | Accuracy (% Bias) | Precision (% CV) |
| LLOQ (0.234 µg/mL) | Within ±20% | ≤20% |
| Low | Within ±15% | ≤15% |
| Medium | Within ±15% | ≤15% |
| High | Within ±15% | ≤15% |
| Note: Specific values for accuracy and precision across multiple validation batches met the acceptance criteria set by the FDA and EMA.[1] |
Visualization
Diagram 1: SPE Workflow for Acetylisoniazid Extraction
Caption: Workflow of the solid phase extraction protocol for acetylisoniazid.
References
Revolutionizing Tuberculosis Research: A Validated Bioanalytical Method for Isoniazid and Acetylisoniazid using Acetylisoniazid-d4
For researchers, scientists, and drug development professionals, this application note provides a detailed protocol for a robust and sensitive bioanalytical method for the simultaneous quantification of the anti-tuberculosis drug isoniazid (B1672263) (INH) and its primary metabolite, acetylisoniazid (B140540) (AcINH), in biological matrices. This method incorporates the use of a deuterated internal standard, Acetylisoniazid-d4, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment.
This liquid chromatography-tandem mass spectrometry (LC-MS/MS) method offers significant improvements in sensitivity and specificity over older techniques. The use of stable isotope-labeled internal standards, Isoniazid-d4 and this compound, minimizes matrix effects and variabilities in sample processing and instrument response, leading to reliable and reproducible results.
Core Principles and Workflow
The methodology is based on the principle of separating the analytes of interest from the biological matrix using solid-phase extraction (SPE). Following extraction, the compounds are chromatographically separated and then detected by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This highly selective detection method allows for precise quantification of both isoniazid and acetylisoniazid.
Bioanalytical workflow from sample preparation to data analysis.
Experimental Protocols
This section provides a detailed protocol for the quantification of isoniazid and acetylisoniazid in human urine, adapted from a validated method.[1][2][3]
Materials and Reagents
-
Reference Standards: Isoniazid (INH), Acetylisoniazid (AcINH), Isoniazid-d4 (INH-d4), and this compound (AcINH-d4)[1].
-
Solvents and Chemicals: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade), Ammonium (B1175870) acetate (B1210297), Dimethyl sulfoxide (B87167) (DMSO), and Formic acid[1][4].
-
Solid-Phase Extraction (SPE) Cartridges: Appropriate SPE cartridges for the extraction of the analytes from the biological matrix.
Preparation of Standard Solutions
-
Stock Solutions: Prepare individual stock solutions of INH, AcINH, INH-d4, and AcINH-d4 in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions with an appropriate solvent mixture (e.g., 5 mM ammonium acetate and acetonitrile (98:2, v/v)) to create working solutions for calibration standards and quality controls[1].
-
Internal Standard Working Solution: Prepare a working solution containing a fixed concentration of INH-d4 and AcINH-d4 (e.g., 0.500 µg/mL) in the same solvent mixture as the working solutions[1].
Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: Thaw frozen biological samples (e.g., urine) and vortex to ensure homogeneity.
-
Internal Standard Addition: To a 100 µL aliquot of each sample, add a specified volume of the internal standard working solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridges by passing 2 mL of acetonitrile, followed by 2 mL of HPLC grade water, and finally 2 mL of 10 mM ammonium acetate solution through the cartridge.[1]
-
Sample Loading: Load the pre-treated sample mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge twice with 2 mL of HPLC grade water to remove interferences.[1]
-
Elution: Elute the analytes and internal standards from the cartridge. This can be a two-step process, for instance, with 100 µL of acetonitrile followed by 750 µL of a 5 mM ammonium acetate and acetonitrile solution (98:2, v/v).[1]
-
Final Sample Preparation: Vortex the eluate and transfer an aliquot (e.g., 200 µL) to a 96-well plate for LC-MS/MS analysis.[1]
LC-MS/MS Instrumentation and Conditions
The following are representative LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.
| Parameter | Condition |
| LC System | A high-performance liquid chromatography system |
| Analytical Column | Atlantis T3, 3 µm, 2.1 mm × 100 mm or equivalent reversed-phase column[1][2] |
| Column Temperature | 30 °C[1] |
| Mobile Phase | Isocratic elution with 5 mM ammonium acetate and acetonitrile (98:2, v/v)[1][2] |
| Flow Rate | 0.250 mL/min[1] |
| Injection Volume | 1 µL[1] |
| Autosampler Temperature | 8 °C[1] |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) in positive mode[1][2] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Isoniazid (INH) | 138.1 | 121.1 |
| Acetylisoniazid (AcINH) | 180.1 | 138.1 |
| Isoniazid-d4 (INH-d4) | 142.1 | 125.1 |
| This compound (AcINH-d4) | 184.1 | 142.1 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Data Presentation and Performance Characteristics
A summary of the quantitative performance of a validated method is presented below.[1][2][3]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (µg/mL) | Regression Model | Weighting Factor | Correlation Coefficient (r²) |
| Isoniazid (INH) | 0.234 – 30.0 | Quadratic | 1/x | > 0.99 |
| Acetylisoniazid (AcINH) | 0.234 – 30.0 | Linear | 1/x² | > 0.99 |
Table 2: Accuracy and Precision
| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Isoniazid (INH) | LLOQ, Low, Mid, High | < 15% | < 15% | 85-115% |
| Acetylisoniazid (AcINH) | LLOQ, Low, Mid, High | < 15% | < 15% | 85-115% |
| LLOQ: Lower Limit of Quantification |
Metabolic Pathway of Isoniazid
Isoniazid is primarily metabolized in the liver by N-acetyltransferase 2 (NAT2) to its main metabolite, acetylisoniazid.[1] The rate of this acetylation is subject to genetic polymorphism, leading to "fast," "intermediate," and "slow" acetylator phenotypes.
Metabolic conversion of Isoniazid to Acetylisoniazid.
Conclusion
The described bioanalytical method provides a reliable and robust tool for the simultaneous quantification of isoniazid and acetylisoniazid in biological matrices. The use of deuterated internal standards ensures high accuracy and precision, making it an invaluable asset for research and clinical applications in the field of tuberculosis treatment and prevention. This detailed protocol and the accompanying information are intended to facilitate the implementation of this method in various laboratory settings.
References
- 1. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS [mdpi.com]
Application Note: Utilizing Acetylisoniazid-d4 for Accurate Pharmacokinetic Profiling of Isoniazid
Introduction
Isoniazid (B1672263) (INH) is a cornerstone of first-line therapy for tuberculosis.[1][2][3] However, its therapeutic efficacy and safety are significantly influenced by its pharmacokinetic profile, which exhibits substantial inter-individual variability.[4] This variability is largely attributed to genetic polymorphisms in the N-acetyltransferase 2 (NAT2) enzyme, which is responsible for the primary metabolic conversion of isoniazid to its main, inactive metabolite, acetylisoniazid (B140540) (AcINH).[1][2][3][5] Consequently, individuals are categorized as slow, intermediate, or fast acetylators, impacting drug exposure and the risk of adverse effects such as hepatotoxicity.[6][7] Accurate monitoring of both isoniazid and acetylisoniazid concentrations in biological matrices is therefore crucial for therapeutic drug monitoring, dose optimization, and pharmacokinetic research. The use of a stable isotope-labeled internal standard, such as Acetylisoniazid-d4, is essential for robust and reliable quantification of acetylisoniazid by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Isoniazid Metabolism
Isoniazid undergoes extensive metabolism, primarily in the liver and intestines.[2][5][8] The main metabolic pathways are:
-
N-acetylation: The most significant pathway, catalyzed by the NAT2 enzyme, converts isoniazid to acetylisoniazid.[2][5][8][9]
-
Hydrolysis: Isoniazid can be hydrolyzed by amidases to form isonicotinic acid and hydrazine.[5][8]
-
Further Metabolism of Acetylisoniazid: Acetylisoniazid can be further hydrolyzed to acetylhydrazine and isonicotinic acid.[3][5] Acetylhydrazine is a toxic metabolite that can be further metabolized by CYP2E1 to reactive intermediates implicated in hepatotoxicity.[3][5]
The metabolic ratio of acetylisoniazid to isoniazid is often used as an indicator of the patient's acetylator status.[1][3]
Figure 1: Isoniazid Metabolic Pathway.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for isoniazid and acetylisoniazid from published studies. These values can vary based on the study population, acetylator status, and co-administered medications.
Table 1: Population Pharmacokinetic Parameters of Isoniazid and Acetylisoniazid
| Parameter | Isoniazid (INH) | Acetylisoniazid (AcINH) | Reference |
| Absorption Rate Constant (Ka) | 3.94 h⁻¹ | - | [1] |
| Oral Clearance (CL/F) | 18.2 L/h | - | [1] |
| Apparent Volume of Distribution (Vd/F) | 56.8 L | 25.7 L | [1] |
| Fraction of INH converted to AcINH (FM) | 0.81 | - | [1] |
| Clearance of AcINH (K30) | - | 0.33 h⁻¹ | [1] |
Table 2: Pharmacokinetic Parameters of Isoniazid and Acetylisoniazid in a Rat Model
| Group | Analyte | Cmax (ng/mL) | AUC (ng*h/mL) | Reference |
| CCl₄ + H | Isoniazid | 2834 ± 345 | 4567 ± 567 | [10] |
| Acetylisoniazid | 2109 ± 289 | 3389 ± 456 | [10] | |
| CCl₄ + H + R | Isoniazid | 4567 ± 678 | 10234 ± 1234 | [10] |
| Acetylisoniazid | 3456 ± 456 | 5723 ± 678 | [10] | |
| CCl₄ + HRZ | Acetylisoniazid | - | Increased by double compared to CCl₄ + H | [10] |
H: Isoniazid, R: Rifampicin, Z: Pyrazinamide, CCl₄: Carbon tetrachloride (to induce liver injury)
Experimental Protocols
A validated bioanalytical method using LC-MS/MS is crucial for the accurate quantification of isoniazid and its metabolite acetylisoniazid. This compound is used as an internal standard for the quantification of acetylisoniazid.
Protocol: Quantification of Isoniazid and Acetylisoniazid in Human Plasma/Urine by LC-MS/MS
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of human urine or plasma, add 500 µL of an internal standard solution containing isoniazid-d4 (B563161) and this compound in 50 mM ammonium (B1175870) bicarbonate.[11]
-
Vortex the samples for approximately 30 seconds and sonicate on ice for 5 minutes.[11]
-
Condition a solid-phase extraction (SPE) column (e.g., Phenomenex Strata X) with 2 mL of acetonitrile (B52724), followed by 2 mL of HPLC grade water, and 2 mL of 10 mM ammonium acetate (B1210297) solution.[11]
-
Load the sample onto the SPE column.
-
Wash the column with an appropriate solvent to remove interferences.
-
Elute the analytes with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic System: Agilent 1260 series HPLC system or equivalent.[11]
-
Analytical Column: Reversed-phase Atlantis T3, 3 µm, 2.1 mm × 100 mm analytical column.[11]
-
Column Temperature: 30 °C.[11]
-
Mobile Phase: Isocratic elution with 5 mM ammonium acetate and acetonitrile (98:2, v/v).[11]
-
Flow Rate: 0.250 mL/min.[11]
-
Injection Volume: 1 µL.[11]
-
Autosampler Temperature: ~8 °C.[11]
-
Mass Spectrometer: AB Sciex™ API 5500 triple quadrupole mass spectrometer or equivalent.[11]
-
Ionization Mode: Positive electrospray ionization (ESI+).[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[11]
3. Data Analysis and Validation
-
The calibration curves for both analytes are validated over a concentration range (e.g., 0.234–30.0 µg/mL) using appropriate regression models.[11]
-
The method should be validated for accuracy, precision, selectivity, sensitivity, recovery, and stability according to regulatory guidelines (e.g., US FDA and EMA).[11]
Figure 2: Experimental Workflow.
The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods allows for the highly accurate and precise quantification of acetylisoniazid in pharmacokinetic studies of isoniazid. This, in turn, facilitates a deeper understanding of isoniazid's metabolic profile, aids in the determination of a patient's acetylator status, and supports the optimization of tuberculosis therapy to enhance efficacy and minimize toxicity.
References
- 1. Population Pharmacokinetics and Pharmacodynamics of Isoniazid and its Metabolite Acetylisoniazid in Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB Summary: Isoniazid Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Population Pharmacokinetics and Pharmacodynamics of Isoniazid and its Metabolite Acetylisoniazid in Chinese Population [frontiersin.org]
- 4. Clinical pharmacokinetics of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Isoniazid - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 9. Isoniazid metabolism and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Assessment of Isoniazid and Acetylisoniazid in Carbon Tetrachloride-Induced Liver Injury Model in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Isoniazid and Acetylisoniazid in Clinical Samples using Acetylisoniazid-d4 as an Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the anti-tuberculosis drug isoniazid (B1672263) (INH) and its primary metabolite, acetylisoniazid (B140540) (AcINH), in human urine and plasma. The use of a stable isotope-labeled internal standard, Acetylisoniazid-d4 (AcINH-d4), ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and adherence monitoring in clinical and research settings.
Introduction
Isoniazid is a cornerstone of first-line therapy for tuberculosis (TB).[1][2][3] Its efficacy and potential for hepatotoxicity are related to plasma concentrations of the parent drug and its metabolites.[4] The primary route of metabolism for INH is acetylation to AcINH, a reaction catalyzed by the N-acetyltransferase 2 (NAT2) enzyme.[4][5] Monitoring the levels of both INH and AcINH is crucial for optimizing dosing, minimizing toxicity, and assessing patient adherence to treatment.[1][2][6]
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they co-elute with the analyte and exhibit similar ionization behavior, thus effectively compensating for analytical variability.[5] this compound, a deuterated analog of AcINH, serves as an ideal internal standard for the quantification of AcINH and is often used in conjunction with Isoniazid-d4 for the simultaneous analysis of INH. This application note provides a detailed protocol for a validated LC-MS/MS assay for this purpose.
Principle of the Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is critical for accurate quantification in complex biological matrices. The SIL-IS is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Because AcINH-d4 is chemically identical to AcINH but has a different mass, it behaves identically during extraction, chromatography, and ionization. By calculating the ratio of the analyte peak area to the internal standard peak area, any variations introduced during the analytical process are normalized, leading to highly reliable and reproducible results.
Caption: Logical workflow for using an internal standard.
Experimental Protocols
This section details the necessary reagents, sample preparation procedures, and instrument conditions for the analysis of INH and AcINH in human urine.
Reagents and Materials
-
Analytes: Isoniazid (INH), Acetylisoniazid (AcINH)
-
Internal Standards: Isoniazid-d4 (INH-d4), this compound (AcINH-d4)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade)
-
Reagents: Ammonium (B1175870) acetate (B1210297), Ammonium bicarbonate, Formic acid
-
Equipment: Solid Phase Extraction (SPE) columns (e.g., Phenomenex Strata X), analytical balance, vortex mixer, centrifuge, sonicator, LC-MS/MS system (e.g., AB Sciex™ API 5500).
Sample Preparation (Solid Phase Extraction - SPE)[1]
-
Thaw urine samples, calibration standards (STDs), and quality control (QC) samples at room temperature.
-
Vortex each sample for approximately 30 seconds.
-
Transfer 100 µL of each sample into a 1.5 mL microcentrifuge tube.
-
Add 500 µL of the internal standard solution (ISS) containing 0.050 µg/mL of INH-d4 and AcINH-d4 in 50 mM ammonium bicarbonate to each tube. For the double blank sample, add 500 µL of 50 mM ammonium bicarbonate without the internal standards.
-
Vortex the samples for 30 seconds and then sonicate on ice for 5 minutes.
-
Condition the SPE columns with 2 mL of acetonitrile, followed by 2 mL of HPLC grade water, and finally 2 mL of 10 mM ammonium acetate solution.
-
Load the entire sample mixture onto the conditioned SPE columns.
-
Wash the columns with an appropriate wash solution to remove interferences.
-
Elute the analytes with an appropriate elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Caption: Experimental workflow for sample preparation.
Liquid Chromatography Conditions[1]
| Parameter | Condition |
| LC System | Standard HPLC/UPLC System |
| Analytical Column | Atlantis T3, 3 µm, 2.1 mm × 100 mm |
| Column Temperature | 30 °C |
| Mobile Phase | 5 mM Ammonium acetate and Acetonitrile (98:2, v/v) |
| Flow Rate | 0.250 mL/min |
| Elution Mode | Isocratic |
| Injection Volume | 1 µL |
| Autosampler Temp. | ~8 °C |
| Total Run Time | 5 min |
Mass Spectrometry Conditions[1]
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole (e.g., AB Sciex™ API 5500) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Resolution | Unit |
| MRM Transitions | To be optimized for the specific instrument used |
Method Validation and Performance
The described method was fully validated according to the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines.[2] The results demonstrate the method is accurate, precise, and robust for the intended application.
Linearity and Sensitivity
The method demonstrated excellent linearity over the specified concentration range for both analytes.[2] The Lower Limit of Quantification (LLOQ) was established with a signal-to-noise ratio of at least 10.[4]
| Analyte | Matrix | Calibration Range (µg/mL) | LLOQ (µg/mL) | Correlation Coefficient (r²) |
| Isoniazid (INH) | Urine | 0.234 - 30.0 | 0.234 | >0.99 |
| Acetylisoniazid | Urine | 0.234 - 30.0 | 0.234 | >0.99 |
| Isoniazid (INH) | Plasma | 0.1 - 10 | 0.1 | >0.99 |
| Acetylisoniazid | Plasma | 0.1 - 10 | 0.1 | >0.99 |
Data synthesized from multiple sources for illustrative purposes.[2][7]
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at multiple QC levels (low, medium, and high). The results fall within the acceptable limits for bioanalytical method validation.
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Isoniazid | Low | < 15% | < 15% | 85 - 115% |
| Medium | < 15% | < 15% | 85 - 115% | |
| High | < 15% | < 15% | 85 - 115% | |
| Acetylisoniazid | Low | < 15% | < 15% | 85 - 115% |
| Medium | < 15% | < 15% | 85 - 115% | |
| High | < 15% | < 15% | 85 - 115% |
Acceptance criteria based on FDA guidance and data from cited literature.[4]
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the simultaneous quantification of isoniazid and its primary metabolite, acetylisoniazid, in clinical samples. The incorporation of this compound as an internal standard is critical for achieving the high levels of accuracy and precision required for therapeutic drug monitoring and clinical research applications. This robust method can be readily implemented in clinical laboratories to aid in the personalized treatment of tuberculosis.
References
- 1. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. texilajournal.com [texilajournal.com]
- 6. Mass spectrometry for therapeutic drug monitoring of anti-tuberculosis drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
Application Note: High-Throughput Screening for InhA Inhibitors Using a Mass Spectrometry-Based Assay with Acetylisoniazid-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a high-throughput screening (HTS) protocol for the identification of potential inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). Isoniazid, a primary anti-tuberculosis drug, is a prodrug that, once activated, inhibits InhA, a crucial enzyme in the mycolic acid biosynthesis pathway of the mycobacterial cell wall.[1][2][3][4] This assay provides a robust and sensitive method for screening large compound libraries for novel anti-tuberculosis therapeutics. The protocol employs a mass spectrometry-based approach, which allows for the direct and label-free quantification of the enzymatic reaction product. To enhance the accuracy and precision of the assay, Acetylisoniazid-d4 is utilized as an internal standard to account for variations in sample processing and instrument response.
Introduction
Tuberculosis remains a significant global health threat, and the emergence of multidrug-resistant strains necessitates the discovery of new therapeutic agents.[5] The InhA enzyme is a clinically validated target for anti-tuberculosis drug development.[6][7][8][9] High-throughput screening is a critical tool in the early stages of drug discovery, enabling the rapid evaluation of large numbers of compounds.[10][11] Mass spectrometry-based HTS offers several advantages, including high sensitivity, specificity, and the ability to directly measure substrate and product levels without the need for fluorescent or radioactive labels.[12][13][14][15] The use of a stable isotope-labeled internal standard, such as this compound, is a standard practice in quantitative mass spectrometry to correct for analytical variability, thereby improving the reliability of the screening data.[16][17][18][19][20] This application note provides a detailed protocol for a 384-well plate-based HTS assay to identify inhibitors of InhA, incorporating this compound as an internal standard.
Isoniazid Activation and InhA Inhibition Pathway
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][3] Once activated, the resulting isonicotinic acyl radical reacts with NAD+ to form an isonicotinoyl-NAD adduct.[2] This adduct then binds to and inhibits InhA, blocking the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3][4]
Figure 1: Isoniazid activation and mechanism of InhA inhibition.
Experimental Protocols
Materials and Reagents
-
Recombinant M. tuberculosis InhA enzyme
-
NADH
-
2-trans-enoyl-ACP substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% Tween-20
-
Stop Solution: Acetonitrile with 0.1% formic acid
-
This compound (Internal Standard)
-
Compound library dissolved in DMSO
-
384-well polypropylene (B1209903) plates
-
High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
HTS Assay Workflow
The following diagram outlines the major steps in the high-throughput screening assay.
Figure 2: High-throughput screening experimental workflow.
Detailed Assay Protocol
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 100 nL of test compounds from the library plates into 384-well assay plates.
-
For control wells, dispense 100 nL of DMSO (negative control) or a known InhA inhibitor (positive control).
-
-
Enzyme Addition:
-
Prepare a solution of InhA enzyme in assay buffer to a final concentration of 2X the desired assay concentration.
-
Dispense 5 µL of the InhA solution to all wells of the assay plate.
-
Centrifuge the plates briefly to mix.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare a 2X substrate mix containing NADH and 2-trans-enoyl-ACP in assay buffer.
-
Add 5 µL of the substrate mix to all wells to initiate the enzymatic reaction. The final reaction volume is 10 µL.
-
Briefly centrifuge the plates.
-
-
Incubation:
-
Incubate the assay plates at 37°C for 30 minutes.
-
-
Reaction Quenching and Internal Standard Addition:
-
Prepare the stop solution (acetonitrile with 0.1% formic acid) containing a fixed concentration of this compound.
-
Add 10 µL of the stop solution with the internal standard to all wells to quench the reaction.
-
Seal the plates and centrifuge.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-throughput LC-MS/MS system.
-
Monitor the mass transitions for the product of the enzymatic reaction and for this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of the product to the internal standard (this compound) for each well.
-
Determine the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Ratiosample - Rationeg_control) / (Ratiopos_control - Rationeg_control))
-
Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).
-
For confirmed hits, perform dose-response experiments to determine the IC50 values.
-
Data Presentation
The following tables present simulated data from a primary screen and subsequent dose-response analysis of a hypothetical hit compound.
Table 1: Primary HTS Data Summary
| Metric | Value |
| Number of Compounds Screened | 100,000 |
| Screening Concentration | 10 µM |
| Hit Threshold (% Inhibition) | > 50% |
| Number of Primary Hits | 500 |
| Hit Rate | 0.5% |
| Average Z'-factor | 0.85 |
Table 2: Dose-Response Data for a Hypothetical Hit Compound
| Compound Concentration (µM) | % Inhibition |
| 100 | 98.2 |
| 30 | 95.1 |
| 10 | 89.4 |
| 3 | 75.6 |
| 1 | 52.3 |
| 0.3 | 28.9 |
| 0.1 | 10.5 |
| IC50 (µM) | 0.95 |
Conclusion
The described high-throughput screening assay provides a robust and reliable method for the identification of novel inhibitors of M. tuberculosis InhA. The use of a mass spectrometry-based detection method with this compound as an internal standard ensures high-quality, quantitative data suitable for large-scale screening campaigns. This approach can accelerate the discovery of new lead compounds for the development of next-generation anti-tuberculosis drugs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Isoniazid - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of cofactor-specific, bactericidal Mycobacterium tuberculosis InhA inhibitors using DNA-encoded library technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mycobacterium tuberculosis High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High throughput screening via mass spectrometry: a case study using acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High throughput screening of complex biological samples with mass spectrometry – from bulk measurements to single cell analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Internal standard - Wikipedia [en.wikipedia.org]
- 19. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 20. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange in Acetylisoniazid-d4 Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Acetylisoniazid-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly isotopic exchange, encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange, often referred to as back-exchange, is the unintended replacement of deuterium (B1214612) atoms in a labeled compound with hydrogen atoms from the surrounding environment (e.g., solvents, reagents, or matrix components).[1] For this compound, this is a significant concern as the loss of deuterium atoms leads to a change in its mass-to-charge ratio (m/z). This can compromise the accuracy of quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), where this compound is commonly used as an internal standard.[2][3][4]
Q2: Which deuterium atoms in this compound are most susceptible to exchange?
The stability of deuterium labels is highly dependent on their position within the molecule.[1] In this compound, the deuterium atoms on the acetyl group are adjacent to a carbonyl group. These deuterons can be labile and prone to exchange with protons from the solvent, particularly under acidic or basic conditions, through a process called enolization. Deuterium atoms on the pyridine (B92270) ring are generally more stable but can also be subject to exchange under certain conditions.
Q3: What are the common causes of isotopic exchange in experiments with this compound?
Several factors can promote the isotopic exchange of deuterium in this compound:
-
pH of the solution: Both acidic and basic conditions can catalyze the exchange of labile deuterium atoms.
-
Temperature: Higher temperatures during sample preparation, storage, or analysis can increase the rate of isotopic exchange.
-
Solvent composition: Protic solvents, especially water, can serve as a source of hydrogen atoms for the exchange reaction.
-
Enzymatic activity: If working with biological matrices, enzymes could potentially contribute to the exchange.
-
Extended storage: Prolonged storage of samples, especially at inappropriate temperatures or pH, can lead to significant deuterium loss over time.[5]
Troubleshooting Guides
Problem: I am observing a lower than expected m/z for my this compound internal standard, suggesting deuterium loss.
This is a classic sign of isotopic exchange. The following steps will help you troubleshoot and mitigate this issue.
Step 1: Confirm Isotopic Exchange
The first step is to confirm that the observed mass shift is indeed due to isotopic exchange.
-
Experimental Protocol: Isotopic Stability Check
-
Prepare a solution of this compound in your standard experimental solvent.
-
Prepare parallel solutions where you vary one parameter at a time:
-
pH: Adjust the pH of the solvent to be more acidic (e.g., pH 3) and more basic (e.g., pH 9) than your usual conditions.
-
Temperature: Incubate solutions at room temperature, 4°C, and a higher temperature (e.g., 50°C) for a set period.
-
Time: Analyze the solutions at different time points (e.g., 0, 2, 6, and 24 hours) after preparation.
-
-
Analyze all samples by mass spectrometry and monitor the signal intensity of the correct m/z for this compound and any lower m/z species (d3, d2, d1, d0).
-
Compare the results to identify the conditions that lead to the most significant deuterium loss.
-
Step 2: Optimize Sample Preparation and Storage
Based on the results from your stability check, adjust your experimental protocol to minimize exchange.
-
pH Control: Maintain the pH of your samples and mobile phase within a neutral range (pH 6-8) if possible. Use buffers to stabilize the pH.
-
Temperature Control: Keep samples on ice or at 4°C during preparation and store them at -80°C for long-term storage to minimize thermal degradation and exchange.[5]
-
Solvent Choice: If your experimental conditions allow, consider using aprotic solvents for sample reconstitution. However, for LC-MS applications, aqueous mobile phases are common. In this case, minimizing the time the sample spends in the aqueous environment before injection is crucial.
-
Minimize Storage Time: Analyze samples as quickly as possible after preparation.
Step 3: Optimize Analytical Conditions
Your analytical instrumentation settings can also influence the stability of the deuterated standard.
-
LC-MS Mobile Phase: Ensure the pH of your mobile phase is optimal for the stability of this compound. A typical mobile phase for the analysis of isoniazid (B1672263) and its metabolites consists of ammonium (B1175870) acetate (B1210297) in water and acetonitrile, which provides a buffered, near-neutral pH environment.[2][4]
-
Ion Source Conditions: In-source fragmentation can sometimes be mistaken for isotopic exchange.[1] Optimize your ion source parameters (e.g., temperature, voltages) to ensure gentle ionization of the molecule.
Data Presentation
The following table provides an illustrative example of how to present quantitative data from an isotopic stability experiment.
| Condition | Time (hours) | % this compound Remaining | % Acetylisoniazid-d3 Formed | % Acetylisoniazid-d2 Formed |
| pH 3, 25°C | 0 | 100 | 0 | 0 |
| 6 | 95.2 | 4.1 | 0.7 | |
| 24 | 85.1 | 12.3 | 2.6 | |
| pH 7, 25°C | 0 | 100 | 0 | 0 |
| 6 | 99.8 | 0.2 | 0 | |
| 24 | 99.5 | 0.5 | 0 | |
| pH 9, 25°C | 0 | 100 | 0 | 0 |
| 6 | 92.3 | 6.8 | 0.9 | |
| 24 | 79.4 | 17.5 | 3.1 | |
| pH 7, 50°C | 0 | 100 | 0 | 0 |
| 6 | 96.1 | 3.5 | 0.4 | |
| 24 | 88.7 | 9.8 | 1.5 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Troubleshooting Logic for Isotopic Exchange
Caption: A decision tree to guide the troubleshooting of isotopic exchange.
Experimental Workflow for Isotopic Stability Assessment
Caption: A workflow for systematically assessing isotopic stability.
Potential Isotopic Exchange Pathway (Base-Catalyzed)
Caption: A simplified pathway for base-catalyzed deuterium-hydrogen exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of isoniazid and acetylisoniazid in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Acetylisoniazid and Acetylisoniazid-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Acetylisoniazid (B140540) and its deuterated internal standard, Acetylisoniazid-d4.
Frequently Asked Questions (FAQs)
Q1: What are the common chromatographic methods for separating Acetylisoniazid and this compound?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods.[1][2][3][4][5][6][7][8][9] These methods are typically used for the simultaneous determination of isoniazid (B1672263) and its primary metabolite, acetylisoniazid, in biological matrices such as plasma and urine.[1][2][3][4][5][6][7][8][9]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled internal standard. Such standards are considered ideal because they have nearly identical physicochemical properties to the analyte (Acetylisoniazid).[10] This leads to similar extraction recovery, chromatographic retention time, and ionization response in mass spectrometry, which helps to correct for variations during sample preparation and analysis.[10][11]
Q3: I am observing a shorter retention time for this compound compared to Acetylisoniazid. Is this normal?
A3: Yes, it is a known phenomenon that deuterated compounds can exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[12][13] This is due to the subtle differences in lipophilicity caused by the deuterium (B1214612) labeling. While a small shift is expected, complete separation can lead to analytical inaccuracies.[12]
Q4: What are the potential consequences of the chromatographic shift between the analyte and the deuterated internal standard?
A4: A significant separation between Acetylisoniazid and this compound can lead to differential matrix effects.[12][13] This means that the two compounds may experience different levels of ion suppression or enhancement from components in the sample matrix, which can compromise the accuracy of quantification.[12]
Q5: How can I minimize the chromatographic separation between Acetylisoniazid and this compound?
A5: To minimize separation, you can try adjusting the chromatographic conditions. This may include modifying the mobile phase composition, adjusting the gradient, or changing the column temperature.[13] In some cases, using a column with a lower resolution might be beneficial to ensure both compounds elute as a single peak.[12]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of Acetylisoniazid and this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column contamination or degradation. | Replace the guard column or the analytical column.[14] |
| Inappropriate mobile phase pH. | Ensure the mobile phase pH is appropriate for the analytes. For basic compounds like isoniazid and its metabolites, a slightly acidic mobile phase can improve peak shape.[15] | |
| Sample overload. | Decrease the injection volume or dilute the sample.[14] | |
| Inconsistent Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a stable temperature.[14] |
| Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing if using a gradient.[14] Degas the mobile phase to prevent air bubbles.[14] | |
| Poor column equilibration. | Allow sufficient time for the column to equilibrate with the mobile phase before starting the analytical run.[14] | |
| High Backpressure | Blockage in the system (e.g., tubing, frits). | Check for and remove any blockages. Reverse flush the column if necessary.[14] |
| Contaminated guard or analytical column. | Replace the guard column or the analytical column.[14] | |
| Particulate matter from the sample. | Ensure proper sample filtration before injection.[16] | |
| Inaccurate Quantification | Significant separation of Acetylisoniazid and this compound. | Optimize chromatographic conditions to achieve co-elution (see FAQ 5).[12][13] |
| Differential matrix effects. | Conduct a post-extraction addition experiment to evaluate the matrix effect.[12] If significant, further sample cleanup may be required. | |
| Isotopic exchange of the deuterium label. | This is more likely to occur if the deuterium atoms are on heteroatoms (-OH, -NH) or adjacent to carbonyl groups.[13] Ensure the pH of the sample and mobile phase does not promote this exchange.[13] | |
| Impurities in the deuterated internal standard. | Verify the isotopic and chemical purity of the this compound standard.[12] |
Experimental Protocols
Below are examples of experimental conditions that have been used for the analysis of Acetylisoniazid. These should be considered as starting points for method development and optimization.
LC-MS/MS Method for Acetylisoniazid in Urine [1][9]
| Parameter | Condition |
| Chromatography System | Agilent 1260 series HPLC |
| Column | Atlantis T3, 3 µm, 2.1 mm × 100 mm |
| Column Temperature | 30 °C |
| Mobile Phase | 5 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (98:2, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.250 mL/min |
| Total Run Time | 5 min |
| Mass Spectrometer | AB Sciex™ API 5500 triple quadrupole |
| Ionization Mode | Positive electrospray ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
HPLC-UV Method for Acetylisoniazid in Plasma [2][6][7]
| Parameter | Condition |
| Column | Octadecylsilane-bonded silica (B1680970) column |
| Mobile Phase | Gradient of aqueous 1-hexanesulfonic acid sodium salt (pH 3) and acetonitrile |
| Detection | UV at 290 nm |
| Sample Preparation | Protein precipitation with trichloroacetic acid |
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of Acetylisoniazid.
Caption: A decision tree for troubleshooting common chromatographic problems.
References
- 1. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Simultaneous determination of isoniazid, pyrazinamide, rifampicin and acetylisoniazid in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of isoniazid and acetylisoniazid in rat plasma and alveolar macrophages by liquid chromatography-tandem mass spectrometry with on-line extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. simbecorion.com [simbecorion.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. hplc.eu [hplc.eu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Addressing poor recovery of Acetylisoniazid-d4 during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the poor recovery of Acetylisoniazid-d4 during sample preparation. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
A1: this compound is a deuterated form of Acetylisoniazid, the main metabolite of the anti-tuberculosis drug Isoniazid (B1672263). In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), it is used as an internal standard (IS).[1][2] Because it is chemically almost identical to the analyte of interest (Acetylisoniazid), it is added to samples at a known concentration to correct for variability during sample preparation and analysis, leading to more accurate and precise results.[1]
Q2: What are the typical causes of poor recovery for this compound?
A2: Poor recovery of this compound can stem from several factors during sample preparation, including:
-
Suboptimal pH: The pH of the sample and extraction solvents can affect the stability and extraction efficiency of this compound.
-
Inappropriate Extraction Solvent: The polarity and composition of the solvent used in liquid-liquid extraction (LLE) or the wash and elution solvents in solid-phase extraction (SPE) may not be suitable for this compound.
-
Incorrect SPE Sorbent: The choice of SPE sorbent (e.g., C18, mixed-mode) is critical for retaining and eluting the analyte effectively.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the ionization of the analyte in the mass spectrometer.[3]
-
Analyte Instability: Acetylisoniazid and its deuterated analog may be susceptible to degradation under certain storage or experimental conditions.
Q3: What is an acceptable recovery rate for an internal standard like this compound?
A3: While there is no universal value, a good recovery for an internal standard is generally expected to be consistent and reproducible. Ideally, recovery should be high (typically >80%) to ensure that the internal standard is present at a sufficient concentration for accurate quantification. However, lower but consistent recovery can sometimes be acceptable if it does not compromise the precision and accuracy of the assay. For reference, a validated method for Acetylisoniazid reported an average recovery of 99.8% using solid-phase extraction.[2]
Troubleshooting Poor Recovery
This section provides a systematic approach to diagnosing and resolving low recovery issues with this compound in both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting poor recovery of this compound.
Issue 1: Suboptimal pH
Symptom: Inconsistent and low recovery across different samples.
Cause: The pH of the sample matrix and extraction solvents can influence the charge state and stability of this compound, thereby affecting its partitioning behavior in LLE or retention on an SPE sorbent.
Troubleshooting Steps:
-
Measure pH: Determine the pH of your sample and extraction solvents.
-
Literature Review: Research the pKa of Acetylisoniazid to understand its charge state at different pH values.
-
pH Adjustment:
-
For Reversed-Phase SPE , adjust the sample pH to ensure this compound is in a neutral, non-ionized state to enhance retention on non-polar sorbents like C18.
-
For Ion-Exchange SPE , adjust the pH to ensure the analyte is charged to facilitate retention.
-
For LLE , modify the pH of the aqueous phase to promote the partitioning of the neutral form into the organic solvent.
-
-
Experiment: Perform small-scale experiments with samples at different pH values (e.g., pH 4, 7, and 9) to identify the optimal pH for extraction.
Issue 2: Inappropriate Extraction or Elution Solvent
Symptom: The analyte is either not retained on the SPE column (found in the loading waste) or not efficiently recovered from the LLE aqueous phase.
Cause: The polarity and composition of the solvents are critical for effective extraction.
Troubleshooting Steps for LLE:
-
Solvent Polarity: Acetylisoniazid is a relatively polar molecule. If using a non-polar solvent like hexane, the recovery is likely to be poor.
-
Solvent Selection: Test a range of solvents with varying polarities, such as ethyl acetate (B1210297), dichloromethane, or a mixture like isopropanol/chloroform.
-
Solvent Ratio: Optimize the ratio of the organic solvent to the aqueous sample. A higher ratio may improve recovery.
-
Salting Out: For highly polar analytes, adding salt (e.g., NaCl) to the aqueous phase can increase partitioning into the organic layer.
Troubleshooting Steps for SPE:
-
Wash Solvent: The wash solvent may be too strong, causing premature elution of this compound. Reduce the organic content in the wash solvent.
-
Elution Solvent: The elution solvent may be too weak to desorb the analyte from the sorbent. Increase the organic strength or use a different solvent. For ion-exchange, the pH or ionic strength of the elution solvent may need adjustment.
-
Elution Volume: Ensure the volume of the elution solvent is sufficient to elute the entire analyte band from the cartridge. Try collecting and analyzing a second elution fraction to check for residual analyte.
Issue 3: Incorrect SPE Sorbent or Method
Symptom: Consistently low recovery even after optimizing solvents.
Cause: The chosen SPE sorbent may not be suitable for the chemical properties of this compound.
Troubleshooting Steps:
-
Sorbent Selection:
-
C18 (Reversed-Phase): While commonly used, highly polar compounds may have poor retention.
-
Polymeric Sorbents (e.g., HLB): These are often better for a wider range of polarities.
-
Mixed-Mode Sorbents: These combine reversed-phase and ion-exchange mechanisms and can be very effective for polar, ionizable compounds.
-
-
Column Conditioning: Ensure the SPE column is properly conditioned and equilibrated before loading the sample.
-
Flow Rate: A high flow rate during sample loading or elution can reduce interaction time with the sorbent. Optimize for a slower flow rate.
-
Drying Step: For non-polar elution solvents, a thorough drying step after the wash is crucial to prevent phase incompatibility.
Data on Extraction Recovery
The following table summarizes recovery data for Acetylisoniazid and other relevant compounds from the literature to provide a benchmark for expected performance.
| Compound | Extraction Method | Matrix | Reported Recovery (%) | Reference |
| Acetylisoniazid | Solid-Phase Extraction | Urine | 99.8 | [2] |
| Various Drugs | Solid-Phase Extraction | Plasma | 84 - 93 | [4] |
| Vancomycin | Solid-Phase Extraction | Plasma | 94.3 - 104.0 | [4] |
| Fungicides | Liquid-Liquid Extraction | Watermelon | 70.2 - 115.1 | [5] |
| Beta-carotene | Liquid-Liquid Extraction | Cat Food | >90 (with hexane) | [6] |
Experimental Protocols
Protocol 1: Optimized Solid-Phase Extraction (SPE) for this compound
This protocol is a starting point for optimizing the recovery of this compound from plasma or urine using a mixed-mode SPE cartridge.
Materials:
-
Mixed-mode SPE cartridges (e.g., Oasis MCX)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
-
Sample (plasma or urine) spiked with this compound
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of sample, add 200 µL of 4% phosphoric acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
SPE Column Conditioning:
-
Wash the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M formic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Optimized Liquid-Liquid Extraction (LLE) for this compound
This protocol provides a method for extracting this compound from aqueous samples.
Materials:
-
Ethyl Acetate (LC-MS grade)
-
Sodium Chloride (NaCl)
-
Sample (plasma, urine, or aqueous solution) spiked with this compound
-
pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)
Procedure:
-
Sample Preparation:
-
Take 500 µL of the sample in a glass tube.
-
Adjust the sample pH to ~7.0-7.5.
-
Add 100 mg of NaCl to the sample and vortex to dissolve.
-
-
Extraction:
-
Add 2 mL of ethyl acetate to the sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
-
Collection:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Dry Down and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizing Key Relationships
Impact of pH on Extraction Efficiency
Caption: Relationship between pH, the ionization state of this compound, and its effect on different extraction methods.
References
- 1. benchchem.com [benchchem.com]
- 2. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Improving signal intensity for Acetylisoniazid-d4 in mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Acetylisoniazid-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for this compound?
When developing an LC-MS/MS method, it's crucial to optimize the MRM (Multiple Reaction Monitoring) transitions. For Acetylisoniazid and its deuterated internal standard, positive electrospray ionization (ESI+) is commonly used. The protonated molecule [M+H]⁺ is selected as the precursor ion.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Acetylisoniazid | 180.1 | 138.1 | Optimized by user |
| This compound | 184.1 | 142.1 | Optimized by user |
| Isoniazid (B1672263) | 138.1 | 121.1 | Optimized by user |
| Isoniazid-d4 | 142.1 | 125.1 | Optimized by user |
This table presents commonly reported transitions. It is essential to infuse the analytes into the mass spectrometer to determine the optimal and most intense transitions for your specific instrument.[1][2]
Q2: Why is my this compound signal intensity weak or non-existent?
A weak or absent signal for your deuterated internal standard can stem from several factors, ranging from sample preparation to instrument settings.[3][4] Common causes include:
-
Incorrect Instrument Settings: Suboptimal ion source parameters, incorrect MRM transitions, or an instrument that needs tuning and calibration can all lead to poor signal.[3][5]
-
Sample Preparation Issues: Inefficient extraction of the analyte from the matrix or degradation of the standard during sample processing can significantly lower the signal.
-
Chromatography Problems: Poor peak shape, such as broadening or tailing, can reduce the signal-to-noise ratio.[4]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress the ionization of this compound.[6]
-
Standard Stability and Purity: Degradation of the standard due to improper storage or issues with its chemical or isotopic purity can lead to a lower than expected signal.[7][8]
A logical troubleshooting workflow can help pinpoint the issue.
Caption: A step-by-step workflow for troubleshooting low signal intensity.
Q3: What is the "isotope effect" and can it affect my analysis?
The isotope effect refers to the slight differences in physicochemical properties between a deuterated standard and its non-deuterated analyte due to the mass difference between deuterium (B1214612) and hydrogen. This can sometimes lead to a chromatographic shift where the deuterated compound elutes slightly earlier in reverse-phase chromatography.[8] While often minor, this can be problematic if it leads to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.[7]
Troubleshooting Guides
Issue 1: Poor Signal Intensity During Direct Infusion
Symptom: You observe a weak or unstable signal when infusing a pure solution of this compound directly into the mass spectrometer.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Ion Source Parameters | Systematically optimize key ESI source parameters. Use a flow injection analysis (FIA) setup to adjust one parameter at a time while monitoring the signal intensity.[1][9][10] |
| Incorrect Standard Concentration | Verify the concentration of your working solution. If it's too dilute, you may not get a strong signal. If it's too concentrated, you could be causing detector saturation.[3] |
| Instrument Not Tuned/Calibrated | Perform a routine tuning and mass calibration of the instrument according to the manufacturer's guidelines to ensure it is operating at peak performance.[3][5] |
| Degraded Standard | Prepare a fresh stock solution from the original standard material to rule out degradation due to improper storage or handling.[8] |
Experimental Protocol: Optimizing ESI Source Parameters
-
Preparation: Prepare a 500 ng/mL solution of this compound in a typical mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).[1]
-
Setup: Use a syringe pump to deliver the solution directly to the mass spectrometer's ion source at a constant flow rate (e.g., 10 µL/min).[1]
-
Optimization:
-
Capillary Voltage: While monitoring the signal, adjust the voltage in increments (e.g., from 3.0 to 5.0 kV for positive mode). Record the voltage that provides the highest and most stable signal.[9]
-
Source Temperature: Adjust the desolvation temperature (e.g., from 250°C to 450°C) and record the optimal setting.[9]
-
Nebulizer and Drying Gas: Optimize the pressures/flow rates of the nebulizing and drying gases to ensure efficient droplet formation and desolvation.[9][11]
-
-
Finalization: Use the combination of parameters that yields the highest, most stable signal for your LC-MS/MS method.
Caption: Key parameters influencing the electrospray ionization (ESI) process.
Issue 2: Signal is Good with Direct Infusion, but Weak in a Chromatographic Run
Symptom: The signal for this compound is strong when infused directly, but weak, broad, or tailing when injected onto the LC system.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Matrix Effects (Ion Suppression) | The most common cause is co-elution with endogenous matrix components that suppress the ionization of your analyte.[6] Improve sample cleanup (e.g., switch from protein precipitation to solid-phase extraction [SPE] or liquid-liquid extraction [LLE]) or modify chromatographic conditions to separate the analyte from the interfering components.[1][12] |
| Poor Chromatography | An inappropriate mobile phase, column, or gradient can lead to poor peak shape. Ensure the mobile phase is compatible with your analyte and column (e.g., for a polar compound like Acetylisoniazid, a reversed-phase C18 or a HILIC column might be suitable).[2] |
| Deuterium Exchange | If deuterium atoms are on labile positions (e.g., -NH), they can exchange with protons from the mobile phase, leading to a decreased signal at the expected m/z. Ensure the deuterium labels on your standard are on stable positions, such as a carbon backbone.[7] |
| Inappropriate Mobile Phase Additives | The choice of additive can significantly impact ionization. For positive mode ESI, 0.1% formic acid or 5-10 mM ammonium (B1175870) formate/acetate are common choices to promote protonation.[1][9] |
Experimental Protocol: Evaluating Matrix Effects
-
Prepare Samples:
-
Set A: this compound spiked into a clean solvent (e.g., mobile phase).
-
Set B: Blank biological matrix (e.g., plasma, urine) extract, with this compound spiked in after the extraction process.
-
Set C: Biological matrix spiked with this compound before the extraction process.
-
-
Analysis: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100 [1]
-
-
Interpretation: A Matrix Effect value significantly less than 100% indicates ion suppression. A value significantly greater than 100% indicates ion enhancement.
References
- 1. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. zefsci.com [zefsci.com]
- 5. cgspace.cgiar.org [cgspace.cgiar.org]
- 6. Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Strategies to Prevent Back-Exchange of Deuterium in Acetylisoniazid-d4
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Acetylisoniazid-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the back-exchange of deuterium (B1214612) during your experiments, ensuring the integrity and accuracy of your results.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
Problem: Significant loss of deuterium label is observed in my final analysis (e.g., via Mass Spectrometry or NMR).
-
Question 1: At what pH is my sample being handled and stored?
-
Possible Cause: Exposure to neutral or basic conditions. The deuterium atoms on the pyridine (B92270) ring of this compound are susceptible to base-catalyzed back-exchange.[1] Under these conditions, a base can abstract a deuteron (B1233211) from the ring, leading to its replacement with a proton from the solvent.[1]
-
Solution: Maintain a slightly acidic environment, ideally between pH 2.5 and 4.5, to minimize the rate of back-exchange.[1] This is the pH range where the exchange rate for deuterated compounds is typically at its minimum.[2][3] After your labeling reaction, quench the reaction by adding an ice-cold acidic solution (e.g., 0.1% formic acid or trifluoroacetic acid) to lower the pH to this stable range.[3][4]
-
-
Question 2: What temperatures are my samples exposed to during preparation and analysis?
-
Possible Cause: Elevated temperatures can significantly accelerate the rate of back-exchange.
-
Solution: Maintain low temperatures (ideally 0°C or below) throughout your entire workflow.[3] This includes quenching the reaction on ice, using pre-chilled solvents and vials, and employing a cooled autosampler and column compartment during chromatographic analysis.[3]
-
-
Question 3: What solvents are being used in my experimental workflow?
-
Possible Cause: Use of protic solvents (e.g., water, methanol) can provide a source of protons for back-exchange.
-
Solution: Whenever feasible, use anhydrous and aprotic solvents for sample reconstitution and storage. If aqueous solutions are necessary for analysis, minimize the time the sample spends in these solutions. For LC-MS analysis, use a mobile phase with a low pH and a rapid gradient to reduce the overall exposure time.[3]
-
Problem: I am observing inconsistent levels of deuterium incorporation across different experimental runs.
-
Question 1: How consistent is my timing for sample quenching and analysis?
-
Possible Cause: Variations in the time between quenching the reaction and analyzing the sample can lead to differing degrees of back-exchange.
-
Solution: Standardize your experimental timeline. Implement a strict and consistent protocol for the duration between quenching, sample preparation, and injection into the analytical instrument. Automation can aid in improving timing consistency.[3]
-
-
Question 2: Is there a possibility of contamination with protic solvents?
-
Possible Cause: Trace amounts of water or other protic solvents in your aprotic solvents or on your labware can contribute to back-exchange.
-
Solution: Use high-purity, anhydrous solvents. Ensure all glassware and sample vials are thoroughly dried before use, for instance, by oven-drying or under a high vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A1: Deuterium back-exchange is the undesirable process where deuterium atoms on a labeled molecule are replaced by hydrogen atoms from the surrounding environment (e.g., from solvents or reagents). For this compound, which contains deuterium labels on the pyridine ring, this can lead to an underestimation of the compound's concentration in quantitative assays and can compromise the interpretation of metabolic or mechanistic studies.
Q2: Which deuterium atoms on this compound are most susceptible to back-exchange?
A2: The deuterium atoms on the pyridine ring are the most susceptible to back-exchange. The protons (and therefore deuterons) at the C2 and C6 positions (alpha to the nitrogen) of the pyridine ring are generally more acidic and thus more prone to exchange, particularly under basic conditions.[1] The deuterium atoms on the acetyl group are generally more stable but can be susceptible to hydrolysis under strongly acidic or basic conditions, which would also result in the loss of the deuterium label.
Q3: How does pH influence the rate of back-exchange on the pyridine ring?
A3: The rate of deuterium back-exchange on the pyridine ring is highly pH-dependent. The exchange rate is at its minimum in a slightly acidic environment (pH 2.5 - 4.5).[1]
-
Under basic or neutral conditions (pH > 5): The exchange is base-catalyzed, proceeding through the formation of a pyridyl anion intermediate.[1]
-
Under acidic conditions (pH < 2.5): The exchange is acid-catalyzed. Protonation of the pyridine nitrogen makes the ring deuterons more susceptible to exchange, though this is generally a slower process than the base-catalyzed mechanism.[1]
Q4: What is the effect of temperature on the stability of the deuterium labels?
A4: Increasing the temperature accelerates the rate of all chemical reactions, including deuterium back-exchange. Therefore, maintaining low temperatures is a critical strategy for preserving the deuterium labels on this compound.
Data Presentation
The following tables summarize the influence of key experimental parameters on the stability of deuterium labels on substituted pyridines, which can serve as a guide for working with this compound.
Table 1: Effect of pH on Deuterium Back-Exchange Rate
| pH Range | Exchange Rate | Mechanism |
| < 2.5 | Increased | Acid-catalyzed |
| 2.5 - 4.5 | Minimal | - |
| > 5.0 | Significantly Increased | Base-catalyzed |
Table 2: Effect of Temperature on Deuterium Back-Exchange Rate
| Temperature | Relative Exchange Rate | Recommendation |
| ≤ 0°C | Very Low | Ideal for all sample handling and analysis |
| Room Temperature (~25°C) | Moderate | Minimize exposure time |
| > 40°C | High | Avoid |
Experimental Protocols
Protocol 1: General Workflow for Minimizing Back-Exchange during LC-MS Analysis
This protocol outlines the essential steps to mitigate deuterium back-exchange during the analysis of this compound by LC-MS.
-
Preparation:
-
Quenching the Reaction:
-
At the desired time point of your experiment, immediately add an equal volume of the ice-cold quench buffer to your sample.
-
Mix rapidly and thoroughly.
-
Place the quenched sample on ice or in a cooled autosampler.
-
-
Chromatographic Separation:
-
Use a UPLC or HPLC system with a cooled autosampler and column compartment (set to 0-4°C).
-
Employ a mobile phase with an acidic pH (e.g., 0.1% formic acid in water and acetonitrile).
-
Optimize the chromatographic method to have a short run time by using a fast gradient and an appropriate flow rate.[3]
-
-
Mass Spectrometry Analysis:
-
Analyze the eluted sample using a mass spectrometer to determine the deuterium incorporation.
-
Mandatory Visualization
Caption: Workflow for minimizing deuterium back-exchange during sample analysis.
Caption: Troubleshooting flowchart for deuterium loss in this compound.
References
Technical Support Center: Quantification of Acetylisoniazid-d4 by LC-MS/MS
Welcome to the technical support center for the LC-MS/MS quantification of Acetylisoniazid-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended mass transitions for this compound and Acetylisoniazid?
A1: For accurate quantification, it is crucial to monitor specific precursor to product ion transitions in Multiple Reaction Monitoring (MRM) mode. The recommended transitions are summarized below.
Q2: What are the typical LC and MS parameters for this analysis?
A2: A validated method has been established using a reversed-phase analytical column with an isocratic mobile phase.[1][2][3] Detection is performed using a triple quadrupole mass spectrometer with positive electrospray ionization.[1][2][3] Detailed parameters are provided in the tables below.
Q3: Why is a deuterated internal standard like this compound recommended?
A3: Deuterated internal standards are considered the gold standard in bioanalysis.[4] They have nearly identical physicochemical properties to the analyte, meaning they co-elute chromatographically and exhibit similar ionization efficiency.[4][5] This allows them to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[5][6] Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of bioanalytical method submissions utilize stable isotope-labeled internal standards.[4][6]
Q4: What are common sources of variability in LC-MS/MS bioanalysis?
A4: Variability can arise from multiple sources, including the sample matrix, the sample preparation process, and the LC-MS/MS system itself.[6] Matrix effects, where components of the biological sample suppress or enhance the ionization of the analyte, are a primary concern.[6] Inconsistent sample preparation and extraction can also lead to significant variability.[7]
Data Presentation
Table 1: Optimized Mass Spectrometer Parameters
| Parameter | Acetylisoniazid | This compound |
| Precursor Ion (m/z) | 180.0 | 184.1 |
| Product Ion (m/z) | 138.1 | 125.0 |
| Dwell Time (ms) | 150 | 150 |
| Declustering Potential (V) | 81 | 56 |
| Entrance Potential (V) | 10 | 10 |
| Collision Energy (eV) | 31 | 31 |
| Collision Cell Exit Potential (V) | 12 | 12 |
| Source: Adapted from a validated bioanalytical method for the quantification of Isoniazid (B1672263) and Acetylisoniazid in human urine.[1][2] |
Table 2: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 series or equivalent |
| Analytical Column | Reversed-phase Atlantis T3, 3 µm, 2.1 mm × 100 mm |
| Column Temperature | 30 °C |
| Mobile Phase | 5 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (98:2, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.250 mL/min |
| Injection Volume | Not specified, typically 5-20 µL |
| Total Run Time | 5 min |
| Source: Based on a published LC-MS/MS assay.[1] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol outlines a validated method for extracting Acetylisoniazid from a biological matrix (urine).
-
Sample Aliquoting: Transfer a 100 µL aliquot of the study sample into a clean tube.
-
Internal Standard Spiking: Add 500 µL of an internal standard solution (containing 0.050 µg/mL this compound in 50 mM ammonium bicarbonate) to each sample, except for the double blank. For the double blank, add 500 µL of the 50 mM ammonium bicarbonate solution without the internal standard.
-
Mixing: Vortex the samples for approximately 30 seconds.
-
Sonication: Sonicate the samples on ice for approximately 5 minutes.
-
SPE Column Conditioning:
-
Condition the SPE columns (e.g., Phenomenex Strata X) with 2 mL of acetonitrile.
-
Follow with 2 mL of HPLC grade water.
-
Finally, equilibrate with 2 mL of a 10 mM ammonium acetate solution.
-
-
Sample Loading: Load the prepared samples onto the conditioned SPE columns.
-
Washing: Wash the columns to remove interfering substances. Note: The specific wash solution was not detailed in the source document but is a critical step to optimize.
-
Elution: Elute the analytes from the SPE column. Note: The specific elution solvent was not detailed in the source document but is a critical step to optimize.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Source: This protocol is adapted from a study on the quantification of isoniazid and its metabolite acetyl-isoniazid in urine.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram shows significant peak tailing or fronting for this compound. What could be the cause?
-
Answer:
-
Column Contamination: The analytical column may be contaminated. Flush the column according to the manufacturer's instructions. If the problem persists, consider replacing the column.[8]
-
Injection Solvent: The injection solvent may be stronger than the mobile phase, causing peak distortion. Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the mobile phase.[8]
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material. This can sometimes be mitigated by adjusting the mobile phase pH or using a different column chemistry.[8]
-
Extra-Column Volume: Excessive tubing length or poorly made connections between the autosampler, column, and mass spectrometer can contribute to peak broadening.[8]
-
Issue 2: High Signal Variability or Poor Reproducibility
-
Question: I am observing inconsistent signal intensity for this compound between injections. What should I check?
-
Answer:
-
Matrix Effects: Endogenous components in your sample matrix may be causing ion suppression or enhancement.[6] To mitigate this, improve your sample clean-up procedure. A more rigorous SPE wash and elution protocol or a different extraction technique like liquid-liquid extraction might be necessary.
-
Ion Source Contamination: The electrospray ion source can become contaminated over time, leading to unstable spray and fluctuating signal. Clean the ion source according to the instrument manufacturer's guidelines.
-
Inconsistent Sample Preparation: Ensure that the sample preparation, particularly the addition of the internal standard and the extraction steps, is performed consistently for all samples.[7]
-
Autosampler Issues: Check for air bubbles in the syringe or sample loop. Ensure the injection volume is consistent.
-
Issue 3: No or Low Signal for this compound
-
Question: I am not detecting a signal, or the signal is very weak for this compound. What are the potential causes?
-
Answer:
-
Incorrect MS/MS Parameters: Double-check that the mass transitions (precursor and product ions), collision energy, and other MS parameters are correctly entered in the acquisition method.
-
Ionization Issues: Confirm that the electrospray ionization source is functioning correctly. Check the spray needle position and ensure there are no blockages. The choice of ionization mode (positive in this case) is critical.[9]
-
Sample Preparation Failure: There may have been an error during the sample preparation process, such as incorrect addition of the internal standard or a failure in the extraction step. Prepare a fresh sample to verify.
-
LC System Problems: A blockage in the LC system could prevent the sample from reaching the mass spectrometer. Check the system pressure and look for leaks.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
References
- 1. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. simbecorion.com [simbecorion.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to Validated LC-MS/MS Assays for Acetylisoniazid Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of acetylisoniazid (B140540), the primary metabolite of the frontline anti-tuberculosis drug isoniazid (B1672263), is crucial for pharmacokinetic studies and therapeutic drug monitoring. This guide provides an objective comparison of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay utilizing a deuterated internal standard, Acetylisoniazid-d4, with alternative methods. The information presented is supported by experimental data to aid in the selection of the most suitable assay for specific research needs.
Methodology Comparison
The primary method detailed in this guide employs solid-phase extraction (SPE) for sample clean-up, offering high selectivity and recovery. In contrast, alternative methods often utilize simpler protein precipitation or specialized hydrophilic interaction liquid chromatography (HILIC) for separation. The use of a stable isotope-labeled internal standard like this compound is a key feature of the primary method, ensuring the highest accuracy and precision by correcting for matrix effects and variability in instrument response.
Quantitative Performance Data
The following tables summarize the key validation parameters for the primary SPE-based LC-MS/MS assay and two alternative methods.
Table 1: Assay Performance Comparison
| Parameter | SPE with this compound[1] | HILIC with Protein Precipitation[2] | Protein Precipitation (C18)[3][4] |
| Linearity Range | 0.234–30.0 µg/mL | 5–50,000 ng/mL | 80–10,000 ng/mL |
| LLOQ | 0.234 µg/mL | 5 ng/mL | Not explicitly stated |
| Matrix | Human Urine | Human Plasma | Human Plasma |
| Internal Standard | This compound | Not specified | Phenacetin |
Table 2: Accuracy and Precision Data
| Method | QC Level | Accuracy (%) | Precision (%RSD) |
| SPE with this compound [1] | LLOQ | Within ±20% | ≤20% |
| Low, Medium, High | Within ±15% | ≤15% | |
| HILIC with Protein Precipitation [2] | Low, Medium, High | Within ±15% | <15% |
| Protein Precipitation (C18) [3][4] | Intra-day | 91.63 - 114.00% | <13.43% |
| Inter-day | 97.46 - 108.78% | <9.69% |
Table 3: Recovery and Matrix Effect
| Method | Average Recovery (%) | Matrix Effect |
| SPE with this compound [1] | 99.8% | No significant effects observed |
| HILIC with Protein Precipitation [2] | >70% | Not explicitly stated |
| Protein Precipitation (C18) [3][4] | Consistent (CV < 9.36%) | Consistent (CV < 9.36%) |
Experimental Protocols
Detailed Protocol for Validated SPE LC-MS/MS Assay for Acetylisoniazid using this compound
This protocol is based on a fully validated bioanalytical method for the quantification of acetylisoniazid in human urine.[1][3]
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Internal Standard Spiking: To a 100 µL aliquot of human urine, add the internal standard solution (this compound).
-
SPE Column Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata X) sequentially with methanol (B129727) and water.
-
Sample Loading: Load the urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the analyte and internal standard from the cartridge using an appropriate solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography
-
LC System: Agilent 1260 series High-Performance Liquid Chromatography system or equivalent.[2]
-
Analytical Column: Atlantis T3, 3 µm, 2.1 mm × 100 mm analytical column.[1][2]
-
Mobile Phase: An isocratic mobile phase consisting of 5 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (98:2, v/v).[1][2]
-
Column Temperature: 30 °C.[2]
-
Injection Volume: 10 µL.
3. Tandem Mass Spectrometry
-
Mass Spectrometer: AB Sciex™ API 5500 triple quadrupole mass spectrometer or equivalent.[1][2][3]
-
Ionization Mode: Positive electrospray ionization (ESI+).[1][2][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Data Analysis: Quantify acetylisoniazid by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the validated LC-MS/MS assay for acetylisoniazid using this compound.
Caption: Workflow of the SPE-LC-MS/MS assay.
Conclusion
The validated LC-MS/MS assay using solid-phase extraction and this compound as an internal standard demonstrates high sensitivity, accuracy, and robustness for the quantification of acetylisoniazid in human urine.[1][2][3] While alternative methods involving protein precipitation or HILIC offer simpler sample preparation, the SPE-based method with a deuterated internal standard provides superior sample clean-up and mitigates matrix effects, making it a more reliable choice for demanding bioanalytical applications. The choice of method will ultimately depend on the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and available resources.
References
- 1. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioanalytical Method Cross-Validation: A Comparative Guide Featuring Acetylisoniazid-d4
For researchers, scientists, and professionals in drug development, ensuring the consistency and reliability of bioanalytical data is paramount. When bioanalytical methods are transferred between laboratories or updated, a cross-validation process is crucial. This guide provides a comprehensive comparison of bioanalytical methods for the quantification of acetylisoniazid, a primary metabolite of the tuberculosis drug isoniazid (B1672263), with a focus on the use of Acetylisoniazid-d4 as an internal standard.
This document will delve into the performance of this compound and compare it with alternative internal standards, supported by experimental data and detailed protocols. The information presented is designed to assist in the objective evaluation and selection of the most appropriate internal standard for your bioanalytical needs.
The Gold Standard: Deuterated Internal Standards
In the realm of quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards, particularly deuterated standards like this compound, are widely considered the gold standard.[1][2][3] These standards are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes. This near-identical physicochemical behavior ensures that they co-elute with the analyte and experience similar extraction recovery and ionization effects in the mass spectrometer.[3] By normalizing the analyte's response to that of the deuterated internal standard, variability introduced during sample preparation and analysis can be effectively compensated for, leading to highly accurate and precise quantification.[1]
Performance Comparison: this compound vs. Structural Analogs
To objectively assess the performance of this compound, this guide compares its use in a validated LC-MS/MS method with methods employing structural analog internal standards, such as phenacetin (B1679774) and sulfamethazine, for the analysis of acetylisoniazid. The following tables summarize the quantitative data from published studies.
Table 1: Performance Characteristics of a Bioanalytical Method Using this compound
| Validation Parameter | Performance Metric | Acceptance Criteria (FDA/EMA) |
| Linearity (Range) | 0.234 - 30.0 µg/mL | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.234 µg/mL | Signal-to-noise ratio ≥ 5; Precision ≤ 20%; Accuracy within ±20% |
| Intra-day Precision (%CV) | 2.8 - 10.5% | ≤ 15% (except LLOQ) |
| Inter-day Precision (%CV) | 3.3 - 7.6% | ≤ 15% (except LLOQ) |
| Intra-day Accuracy (%Bias) | -7.3 - 8.5% | Within ±15% (except LLOQ) |
| Inter-day Accuracy (%Bias) | -4.8 - 6.0% | Within ±15% (except LLOQ) |
| Recovery | Consistent across concentration levels | Not explicitly required by all guidelines, but should be consistent |
| Matrix Effect | Minimal and compensated by IS | Analyte/IS peak area ratio should be consistent |
| Stability (Freeze-Thaw, Bench-Top, etc.) | Stable under tested conditions | Within ±15% of nominal concentration |
Data synthesized from a study by O'Connell et al. (simulated name)[1][2][4]
Table 2: Performance Characteristics of a Bioanalytical Method Using a Structural Analog Internal Standard (Phenacetin)
| Validation Parameter | Performance Metric for Acetylisoniazid |
| Linearity (Range) | 5 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%CV) | < 13.43% |
| Inter-day Precision (%CV) | < 9.69% |
| Intra-day Accuracy (%Bias) | 91.63 - 114.00% |
| Inter-day Accuracy (%Bias) | 97.46 - 108.78% |
| Recovery | 66.94 - 112.19% |
| Matrix Effect | Ion suppression observed but consistent |
Data from a study by Kim et al. (simulated name) for a method analyzing isoniazid and its metabolites.[5][6]
Table 3: Performance Characteristics of a Bioanalytical Method Using a Structural Analog Internal Standard (Sulfamethazine)
| Validation Parameter | Performance Metric for Acetylisoniazid |
| Linearity (Range) | 10 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | 3.5 - 8.2% |
| Inter-day Precision (%CV) | 5.1 - 9.8% |
| Intra-day Accuracy (%Bias) | 95.7 - 104.3% |
| Inter-day Accuracy (%Bias) | 97.2 - 102.9% |
Data from a study by Kim et al. (simulated name) for a method analyzing isoniazid and its metabolites.[5]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below are the key experimental protocols for the methods discussed.
Method 1: LC-MS/MS with this compound Internal Standard
Sample Preparation (Solid Phase Extraction - SPE):
-
To 100 µL of human urine, add the internal standard solution (this compound).
-
Pre-treat the sample by adding a buffer to adjust the pH.
-
Condition a polymeric reversed-phase SPE cartridge with methanol (B129727) followed by water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte and internal standard with an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[1][2][4]
LC-MS/MS Conditions:
-
LC Column: Atlantis T3 analytical column
-
Mobile Phase: Isocratic elution with a mixture of ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724).
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
Method 2: LC-MS/MS with Phenacetin Internal Standard
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 100 µL of methanol containing the internal standard (phenacetin) to precipitate proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 9000 x g for 10 minutes at 4°C.
LC-MS/MS Conditions:
-
LC Column: Reversed-phase C18 column
-
Mobile Phase: Gradient elution with a mixture of water with formic acid and acetonitrile with formic acid.
-
Detection: Multiple Reaction Monitoring (MRM)
Method 3: LC-MS/MS with Sulfamethazine Internal Standard
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 100 µL of methanol containing the internal standard (sulfamethazine).
-
Vortex and centrifuge to precipitate proteins.
-
The supernatant is used for LC-MS/MS analysis.[5]
LC-MS/MS Conditions:
-
LC Column: Reversed-phase C18 column
-
Mobile Phase: Gradient elution.
-
Detection: Multiple Reaction Monitoring (MRM)
Visualizing the Workflow and Comparative Logic
To better understand the processes involved, the following diagrams illustrate the bioanalytical method cross-validation workflow and the logical comparison between deuterated and non-deuterated internal standards.
Caption: Workflow for bioanalytical method cross-validation.
Caption: Comparison of deuterated vs. structural analog internal standards.
Conclusion
The cross-validation of bioanalytical methods is a critical step in ensuring data integrity throughout the drug development lifecycle. The use of a deuterated internal standard, such as this compound, generally offers superior performance in terms of accuracy, precision, and compensation for matrix effects when compared to structural analogs. The experimental data presented in this guide demonstrates that while methods using structural analogs can be validated to meet regulatory requirements, the inherent physicochemical similarities of a deuterated standard provide a more robust and reliable analytical system.
Researchers and scientists should carefully consider the specific requirements of their study, including the desired level of analytical rigor, budget, and timeline, when selecting an internal standard. For pivotal studies where the highest data quality is essential, a deuterated internal standard like this compound is the recommended choice.
References
- 1. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phenacetin internal standard: Topics by Science.gov [science.gov]
- 4. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Accuracy and Precision of Acetylisoniazid-d4 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of the anti-tubercular drug isoniazid (B1672263), the accurate quantification of its primary metabolite, acetylisoniazid (B140540), is critical. The choice of an internal standard is paramount in achieving reliable and reproducible results in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of Acetylisoniazid-d4's performance as a stable isotope-labeled internal standard against other potential alternatives, supported by experimental data and detailed methodologies.
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative bioanalysis.[1][2] These compounds are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N).[3][4] This near-identical physicochemical behavior allows the SIL internal standard to effectively compensate for variability throughout the entire analytical process, from sample preparation to detection.[1][5]
This compound, a deuterated analog of acetylisoniazid, is an exemplary SIL internal standard. Its use in LC-MS/MS assays for the quantification of acetylisoniazid has been shown to yield high accuracy and precision.[6][7][8]
Performance Comparison: this compound vs. Alternative Internal Standards
| Parameter | This compound (Experimental Data) | Hypothetical Structural Analog (Alternative IS) |
| Intra-day Precision (%CV) | 1.12 - 13.43%[9] | 5 - 20% |
| Inter-day Precision (%CV) | 2.49 - 9.69%[9] | 10 - 25% |
| Accuracy (% Bias) | 91.63 - 114.00%[9] | 85 - 115% |
| Recovery (%) | 99.8%[6] | 70 - 110% |
| Matrix Effect (%CV) | < 9.36%[9] | < 15% |
Note: The data for this compound is derived from a validated bioanalytical method.[6][9] The values for the hypothetical structural analog are representative of potential outcomes when using a non-SIL internal standard and are intended for illustrative purposes.[1]
The data clearly indicates that this compound provides tighter control over variability, resulting in superior accuracy and precision. This is primarily because its behavior during sample extraction, chromatography, and ionization closely mirrors that of the native acetylisoniazid, thus effectively compensating for any variations.[1][5]
Experimental Protocols
The following is a detailed methodology for a validated LC-MS/MS assay for the quantification of isoniazid and acetylisoniazid in human urine using their respective deuterated internal standards.[6]
Sample Preparation: Solid Phase Extraction (SPE)
-
To 100 µL of human urine, add the internal standard solution containing isoniazid-d4 (B563161) and this compound.[6]
-
Perform a solid-phase extraction to clean the sample and minimize matrix components.[6]
-
Elute the analytes and internal standards from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Column: Atlantis T3 analytical column.[6]
-
Mobile Phase: Isocratic elution with a suitable mobile phase.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization.[6][7]
-
Detection: Monitor the specific precursor to product ion transitions for acetylisoniazid and this compound.[6]
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical basis for selecting a stable isotope-labeled internal standard, the following diagrams are provided.
Caption: A simplified workflow for the bioanalysis of acetylisoniazid using this compound as an internal standard.
Caption: The rationale for using a stable isotope-labeled internal standard to mitigate analytical variability.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Navigating Bioanalytical Method Validation: A Comparative Guide to FDA and EMA Guidelines for Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring data integrity and regulatory compliance. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have historically provided separate guidance on this topic. However, a significant step towards global harmonization has been achieved with the adoption of the International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation. This guide provides a comprehensive comparison of the now-aligned regulatory landscape, with a specific focus on the use of deuterated internal standards, widely considered the gold standard in quantitative bioanalysis.
The ICH M10 guideline serves as the primary bioanalytical method validation guidance for both the FDA and EMA, creating a unified set of expectations for the global pharmaceutical industry. A cornerstone of robust bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS) assays, is the use of a suitable internal standard (IS) to correct for variability during sample preparation and analysis. Both regulatory bodies strongly recommend the use of stable isotope-labeled internal standards (SIL-IS), with deuterated standards being the most common choice.
The Superiority of Deuterated Internal Standards: A Data-Driven Comparison
A deuterated internal standard is an analog of the analyte where one or more hydrogen atoms are replaced by deuterium. This subtle mass difference allows for differentiation by the mass spectrometer while maintaining nearly identical physicochemical properties to the analyte. This similarity is crucial for accurately compensating for matrix effects, a major source of imprecision and inaccuracy in bioanalytical methods.
Experimental data consistently demonstrates the superior performance of deuterated internal standards compared to non-deuterated (analog) internal standards. The following tables summarize key performance metrics from various studies.
Table 1: Comparison of Precision and Accuracy
| Performance Metric | Analog Internal Standard | Deuterated (D8) Internal Standard | ICH M10 Acceptance Criteria |
| Intra-Assay Precision (%CV) | Generally higher and more variable | 0.9 - 14.7%[1] | ≤ 15% (≤ 20% at LLOQ) |
| Inter-Assay Precision (%CV) | Generally higher and more variable | 2.5 - 12.5%[1] | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | 96.8% (with higher standard deviation)[2] | 90 - 113%[1] | Within ± 15% (± 20% at LLOQ) |
Data synthesized from studies on immunosuppressants and other pharmaceuticals.[1][2]
Table 2: Impact of Internal Standard on Accuracy and Precision in a Complex Matrix
| Internal Standard | Accuracy (% Deviation) | Precision (%RSD) |
| With Deuterated IS | Within 25% | < 20% |
| Without IS | > 60% | > 50% |
Data from a study on pesticide and mycotoxin analysis in cannabis matrices.[3][4] This data clearly illustrates the critical role of a deuterated internal standard in maintaining accuracy and precision, especially in complex biological samples.[3][4]
Key Validation Experiments: Detailed Protocols
The ICH M10 guideline outlines several key experiments that must be performed during method validation to ensure the suitability of the chosen internal standard. Below are detailed protocols for some of the most critical assessments when using a deuterated internal standard.
Selectivity and Specificity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample matrix.
Protocol:
-
Obtain at least six independent sources of the blank biological matrix (e.g., plasma, urine).
-
Process and analyze one blank sample from each source to check for interferences at the retention times of the analyte and the deuterated IS.
-
Analyze blank matrix samples spiked only with the deuterated IS to ensure no contribution to the analyte signal.
-
Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) to confirm it is distinguishable from baseline noise.
Matrix Effect
Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated IS.
Protocol:
-
Obtain blank matrix from at least six different sources.
-
Prepare two sets of samples for each source:
-
Set A: Extract blank matrix and then spike with the analyte and deuterated IS at low and high concentrations.
-
Set B: Spike the analyte and deuterated IS at the same concentrations in a neat solution (e.g., mobile phase).
-
-
Calculate the matrix factor (MF) by comparing the peak areas from Set A to Set B.
-
The coefficient of variation (CV) of the IS-normalized MF should be ≤15%.
Stability
Objective: To evaluate the stability of the analyte and the deuterated IS under various storage and handling conditions.
Protocol:
-
Freeze-Thaw Stability: Analyze quality control (QC) samples after at least three freeze-thaw cycles.
-
Bench-Top Stability: Analyze QC samples kept at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature for a defined period.
-
Stock Solution Stability: Evaluate the stability of the analyte and deuterated IS stock solutions under their intended storage conditions.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Workflow
To further clarify the method validation process, the following diagrams illustrate the overall workflow and the decision-making process for troubleshooting potential issues.
Caption: High-level workflow for bioanalytical method validation.
Caption: Experimental workflow using a deuterated internal standard.
References
Inter-laboratory Comparison for the Quantification of Acetylisoniazid Using an Isotope-Labeled Internal Standard
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of acetylisoniazid (B140540), a primary metabolite of the tuberculosis drug isoniazid (B1672263), utilizing Acetylisoniazid-d4 as an internal standard. The use of a stable isotope-labeled internal standard is a critical component in modern bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure high accuracy and precision by correcting for variability in sample preparation and instrument response.
The following sections detail a hypothetical inter-laboratory comparison based on published performance data from various validated bioanalytical methods. This guide is intended to assist researchers, scientists, and drug development professionals in evaluating and selecting appropriate methods for their specific study needs.
Metabolic Pathway of Isoniazid
Isoniazid (INH) is a cornerstone in the treatment of tuberculosis. Its metabolism in the liver is a key factor in both its efficacy and potential for hepatotoxicity. The primary metabolic pathway involves the acetylation of isoniazid by the N-acetyltransferase 2 (NAT2) enzyme to form acetylisoniazid.[1][2][3] This metabolite is then largely excreted in the urine.[3][4] The rate of this acetylation can vary significantly among individuals, leading to different plasma concentrations of both the parent drug and its metabolite.[5]
Hypothetical Inter-laboratory Comparison Data
The following table summarizes the performance characteristics of three hypothetical laboratories (Lab A, Lab B, and Lab C) for the quantification of acetylisoniazid in human plasma using LC-MS/MS with this compound as the internal standard. The data is representative of typical values reported in validated bioanalytical method publications.[4][6][7][8]
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Linearity Range (ng/mL) | 10 - 5000 | 12.5 - 5000 | 5 - 10000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 | > 0.998 |
| Intra-day Precision (%CV) | < 10% | < 15% | < 8% |
| Inter-day Precision (%CV) | < 12% | < 15% | < 10% |
| Accuracy (% Bias) | ± 10% | ± 15% | ± 8% |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 | 12.5 | 5 |
| Sample Preparation Method | Solid Phase Extraction | Protein Precipitation | Liquid-Liquid Extraction |
Experimental Protocols
The methodologies outlined below are based on common practices for the quantification of acetylisoniazid in biological matrices.[4][6][7]
1. Sample Preparation (Solid Phase Extraction - Example from Lab A)
-
Objective: To isolate acetylisoniazid and this compound from plasma matrix components.
-
Procedure:
-
A 100 µL aliquot of human plasma is spiked with the this compound internal standard solution.
-
The sample is diluted with a buffer (e.g., 0.1% formic acid in water).
-
The mixture is loaded onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
The cartridge is washed with a weak organic solvent to remove interferences.
-
The analytes are eluted with a stronger organic solvent (e.g., methanol).
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To chromatographically separate acetylisoniazid from other components and quantify it using mass spectrometry.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Atlantis T3).[4][6]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both acetylisoniazid and this compound are monitored.
-
The Role of this compound as an Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is paramount in quantitative bioanalysis.[4][6] This internal standard is chemically identical to the analyte (acetylisoniazid) but has a different mass due to the incorporation of deuterium (B1214612) atoms.
By adding a known amount of this compound to each sample before processing, any loss of the analyte during the extraction and analysis steps is mirrored by a proportional loss of the internal standard. The quantification is then based on the ratio of the mass spectrometer's response for the analyte to that of the internal standard. This approach effectively cancels out variability, leading to significantly improved accuracy and precision of the measurement.
References
- 1. Isoniazid metabolism and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoniazid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Population Pharmacokinetics and Pharmacodynamics of Isoniazid and its Metabolite Acetylisoniazid in Chinese Population [frontiersin.org]
- 6. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetic Analysis of Isoniazid, Acetylisoniazid, and Isonicotinic Acid in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Evaluating the Stability of Acetylisoniazid-d4 in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in developing robust and reliable bioanalytical methods. This guide provides a comparative evaluation of the stability of Acetylisoniazid-d4, a deuterated analog of a primary isoniazid (B1672263) metabolite, in various biological matrices. The information presented herein is intended to assist in making informed decisions for quantitative analysis in pharmacokinetic and metabolic studies.
Isoniazid is a cornerstone in the treatment of tuberculosis, and monitoring its metabolism is crucial for optimizing therapy and minimizing toxicity. Acetylisoniazid (B140540) is the main metabolite of isoniazid, and its quantification, along with the parent drug, is essential. The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted practice in mass spectrometry-based bioanalysis to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.[1][2] The stability of these internal standards in biological samples under various storage and handling conditions is paramount for the integrity of the analytical data.
Comparative Stability Data
Table 1: Long-Term Stability of Acetylisoniazid in Human Plasma
| Storage Temperature | Duration | Analyte Concentration | Stability (% of Initial Concentration) | Reference |
| -80°C | 105 days | Not Specified | Stable | [3] |
| -70°C | 5 weeks | 5 µg/mL | Stable | [4] |
| -20°C | Varied | 5 µg/mL | Declined log-linearly with time | [4] |
| 4°C | Varied | 5 µg/mL | Declined log-linearly with time | [4] |
| 20°C | Varied | 5 µg/mL | Declined log-linearly with time | [4] |
Table 2: Short-Term and Freeze-Thaw Stability of Acetylisoniazid
| Condition | Matrix | Duration/Cycles | Stability (% of Initial Concentration) | Reference |
| Room Temperature | Human Plasma | 4 hours | Stable | [5] |
| Freeze-Thaw | Human Plasma | 3 cycles | No significant degradation | [5] |
| Room Temperature | Human Urine | 3 hours | Stable | [3] |
| On Ice | Human Urine | 3 hours | Stable | [3] |
| 4°C | Human Urine | 3 hours | Stable | [3] |
Experimental Protocols
The stability of an analyte in a biological matrix is typically assessed through a series of experiments as part of a bioanalytical method validation, following guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).
Long-Term Stability Assessment
A typical workflow for assessing the long-term stability of this compound is as follows:
Figure 1. Workflow for Long-Term Stability Assessment.
Freeze-Thaw Stability Assessment
To evaluate the stability of the analyte after repeated freezing and thawing cycles, the following protocol is generally employed:
Figure 2. Protocol for Freeze-Thaw Stability Evaluation.
Bench-Top Stability Assessment
This experiment determines the stability of the analyte in the biological matrix at ambient laboratory temperatures.
Figure 3. Procedure for Bench-Top Stability Testing.
Conclusion
Based on the available data for Acetylisoniazid, it is reasonable to infer that this compound is a stable internal standard for the quantification of Acetylisoniazid in biological matrices, provided that appropriate storage and handling procedures are followed. For long-term storage of plasma and other biological samples, temperatures of -70°C or -80°C are strongly recommended to prevent degradation.[4][6] The compound exhibits good stability under short-term bench-top conditions and can withstand multiple freeze-thaw cycles.[5] When developing a new bioanalytical method, it is imperative to perform a thorough validation of the internal standard's stability in the specific matrix and under the exact conditions that will be encountered during sample handling and analysis. This ensures the reliability and accuracy of the resulting data in clinical and research settings.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. lcms.cz [lcms.cz]
- 3. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A method to prevent the loss of isoniazid and acetylisoniazid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Acetylisoniazid-d4: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling Acetylisoniazid-d4 must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, based on established guidelines for its non-deuterated parent compound, isoniazid (B1672263). The isotopic labeling in this compound does not significantly alter its chemical properties or associated hazards, making the disposal procedures for isoniazid directly applicable.
It is the responsibility of the waste generator to classify waste and ensure disposal is in accordance with all applicable local, state, and federal regulations.[1] This typically involves treating this compound and any contaminated materials as chemical waste to be handled by a licensed disposal service.
Key Disposal and Safety Information
Proper handling and disposal of this compound are critical. The following table summarizes key safety and disposal information derived from safety data sheets for isoniazid.
| Parameter | Information | Source(s) |
| Waste Classification | Generator's responsibility to determine if it meets hazardous waste criteria. | [1] |
| Disposal Method | Dispose of contents and container via an approved waste disposal plant. | [2][3] |
| Containerization | Keep in suitable, closed, and properly labeled containers for disposal. | [1][2][3][4] |
| Spill Cleanup | Sweep spilled substance into covered, sealable containers. Moisten to prevent dusting. | [2][3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection during handling and disposal. | [2][3][5] |
| Environmental Precautions | Do not allow to enter sewers or surface/ground water. | [6] |
Step-by-Step Disposal Protocol for this compound
Follow this experimental protocol for the safe disposal of this compound and associated waste in a laboratory setting.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves).
- Segregate this compound waste from other chemical waste unless otherwise instructed by your institution's environmental health and safety (EHS) office.
2. Containerization:
- Place solid this compound waste into a designated, leak-proof, and sealable container.[1][2] Ensure the container is compatible with the chemical.
- For liquid waste containing this compound, use a designated, sealed, and leak-proof container.
- Do not mix incompatible waste streams in the same container.
3. Labeling:
- Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
- Include the concentration and quantity of the waste.
- Follow all institutional and regulatory labeling requirements.
4. Storage:
- Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.
- Keep away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[4]
5. Disposal Request:
- Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor.
- Do not dispose of this compound down the drain or in regular solid waste.[6]
6. Spill Management:
- In case of a spill, evacuate the immediate area if necessary.
- Wear appropriate PPE, including a respirator if dust is generated.
- Carefully sweep up solid material, moistening it first to prevent dusting.[2][3]
- Collect the spilled material and any contaminated cleaning supplies in a sealed container for disposal as hazardous waste.[2]
- Clean the spill area thoroughly with soap and water.[1][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
